BISMUTH TUNGSTEN OXIDE
Description
Properties
CAS No. |
16229-41-7 |
|---|---|
Molecular Formula |
C14H38N4OSi2 |
Synonyms |
bismuth tungstate(VI) - Bi2W2O9 |
Origin of Product |
United States |
Synthesis and Controlled Growth Methodologies for Bismuth Tungsten Oxide
Advanced Solution-Based Synthesis Techniques
Solution-based routes offer versatile and efficient pathways for the fabrication of bismuth tungsten oxide with tailored properties. These methods, which include hydrothermal, solvothermal, co-precipitation, and glycol-mediated approaches, allow for fine control over the material's final characteristics by manipulating reaction parameters such as temperature, pH, and solvent composition. researchgate.net
Hydrothermal and solvothermal synthesis are widely employed methods for producing crystalline this compound. rsc.org These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions within a sealed vessel, known as an autoclave, at elevated temperatures and pressures. rsc.org This process facilitates precise control over the size, shape, and crystal structure of the resulting Bi2WO6 particles. rsc.org
A typical hydrothermal synthesis involves using precursors like bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) and sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O). researchgate.net In one example, these precursors are dissolved, mixed, and then heated in a Teflon-lined stainless-steel autoclave at temperatures around 180°C. aip.orgaip.org The solvothermal method is similar but utilizes organic solvents instead of water. rsc.org Ethylene (B1197577) glycol is a commonly used solvent in this process, leading to the formation of uniform Bi2WO6 structures. researchgate.net These methods have successfully produced various morphologies, including nanoplates, nanosheets, and hierarchical microspheres assembled from these nanostructures. researchgate.netmdpi.comacs.org For instance, a facile solvothermal route at 180°C has been used to create slightly elongated nanoparticles with an average size of about 9.91 nm. aip.orgaip.org
The pH of the precursor solution is a critical parameter in the hydrothermal synthesis of this compound, profoundly influencing both the crystal phase and morphology of the final product. researchgate.netresearchgate.net By carefully adjusting the pH, researchers can selectively fabricate different structures. researchgate.net For example, at a lower pH, the synthesis tends to yield the orthorhombic Bi2WO6 phase, typically in the form of nanosheets. researchgate.net As the pH value increases, a phase transformation can occur, leading to the formation of cubic Bi3.84W0.16O6.24, which often presents as nano-octahedrons. researchgate.netresearchgate.net
Studies have demonstrated that varying the pH from acidic to alkaline conditions allows for the controlled growth of specific crystal facets. zjnu.edu.cnnih.gov As the pH is increased from 4 to 9, the exposure of the {001} facets of Bi2WO6 nanoplates is progressively enhanced, while the exposure of {100} and {010} facets decreases. zjnu.edu.cn This facet engineering has significant implications for the material's photocatalytic properties, with different facets showing preferential activity for either oxygen or hydrogen evolution reactions. zjnu.edu.cnnih.gov For instance, Bi2WO6 nanoplates synthesized at a pH of 7 exhibit the highest photocatalytic oxygen evolution activity, whereas those prepared at a pH of 9 show the highest photoactivity for hydrogen evolution. zjnu.edu.cnnih.gov
| Precursor pH | Resulting Crystal Phase | Observed Morphology | Reference |
|---|---|---|---|
| Low pH (e.g., <1) | Orthorhombic Bi2WO6 | Nanosheets, Lamellas | researchgate.netresearchgate.net |
| pH 7 | Orthorhombic Bi2WO6 | Nanoplates with specific facet exposure | zjnu.edu.cnnih.gov |
| pH 9 | Orthorhombic Bi2WO6 | Nanoplates with dominant {001} facets | zjnu.edu.cnnih.gov |
| High pH | Cubic Bi3.84W0.16O6.24 | Nano-octahedrons | researchgate.netresearchgate.net |
The microwave-assisted hydrothermal method is an advanced synthesis technique that utilizes microwave irradiation for rapid heating. rsc.org This approach offers significant advantages over conventional oven heating, most notably a dramatic reduction in reaction time from several hours to mere minutes. researchgate.net For example, syntheses that typically require 10 to 20 hours can be completed in as little as 7 minutes using microwave assistance. researchgate.net
This rapid, uniform heating can lead to enhanced crystallinity and improved phase purity in the final product. rsc.org The technique has been successfully used to prepare Bi2WO6 with various morphologies, including nanosheets, nanoplates, and flower-like nanoflake structures. researchgate.net While this method is highly efficient, careful optimization of reaction parameters is necessary to prevent overheating, and its scalability for large-scale production can be limited. rsc.org
Ultrasonic assistance, or sonochemistry, is another effective technique used to enhance the synthesis of this compound. researchgate.net Ultrasonic irradiation is often applied as a pretreatment to the precursor solution before the hydrothermal or calcination step. researchgate.netrsc.org This process plays a crucial role in forming nanomaterials with smaller crystal sizes and larger specific surface areas. researchgate.net
The high-energy acoustic cavitation generated by ultrasound promotes the deagglomeration of particles and enhances mass transport, leading to more uniform and smaller nanocrystals. researchgate.net For instance, a method combining ultrasonic solvothermal treatment with subsequent high-temperature calcination has been used to successfully synthesize Bi2WO6. rsc.org Similarly, laminar-structured Bi2WO6 nanoplates with a size of approximately 100 nm have been prepared via ultrasonic pretreatment followed by calcination. researchgate.net The resulting materials often exhibit improved properties, such as enhanced photocatalytic activity, due to their refined structural characteristics. researchgate.net
Co-precipitation is a straightforward and scalable method for synthesizing this compound. researchgate.net The process involves dissolving salts of bismuth and tungsten in an aqueous solution and then inducing precipitation by adding a precipitating agent or adjusting the pH. google.com The resulting precipitate is then separated, washed, and typically calcined at elevated temperatures to form the final crystalline Bi2WO6. researchgate.net
However, achieving a homogeneous product can be challenging, as the different precipitation rates of bismuth and tungsten species can lead to inhomogeneous products with non-stoichiometric phases. google.com To overcome this, the co-precipitation is often carried out within a controlled pH range, typically between 1.5 and 3, to ensure a more uniform precipitation of both metal oxides. google.comwipo.int For example, Bi2WO6 and Bi2W2O9 have been successfully prepared using a co-precipitation method followed by calcination at various temperatures. researchgate.net
| Method | Key Parameters | Typical Morphology | Advantages | Reference |
|---|---|---|---|---|
| Hydrothermal/Solvothermal | Temperature (140-200°C), Time (2-24h), pH, Solvent | Nanosheets, Nanoplates, Microspheres | High crystallinity, Good morphology control | aip.orgresearchgate.netresearchgate.net |
| Microwave-Assisted | Reaction Time (minutes), Temperature, Power | Nanosheets, Nanoplates | Extremely rapid synthesis | rsc.orgresearchgate.net |
| Ultrasonic-Assisted | Sonication pre-treatment, Calcination Temp. | Nanoplates, Nanoparticles | Smaller crystal size, Larger surface area | researchgate.netrsc.org |
| Co-precipitation | pH (1.5-3), Calcination Temperature | Nanoparticles | Simple, Scalable | researchgate.netgoogle.com |
Glycol-mediated synthesis is a subset of the solvothermal method where a glycol, most commonly ethylene glycol (EG), is used as the solvent. researchgate.net The high boiling point and coordinating ability of ethylene glycol make it an excellent medium for controlling the nucleation and growth of Bi2WO6 nanocrystals. researchgate.net
The use of ethylene glycol as a solvent has been shown to facilitate the formation of uniform and well-defined Bi2WO6 morphologies, such as hollow microspheres. researchgate.net In a typical procedure, bismuth nitrate and sodium tungstate are dispersed separately in ethylene glycol, then mixed and treated solvothermally. researchgate.net This approach allows for the production of complex, hierarchical structures with potentially enhanced properties for applications like photocatalysis. researchgate.net
Sol-Gel Fabrication Processes
The sol-gel method is a versatile wet-chemical technique for synthesizing this compound, offering excellent control over the material's physical and chemical properties at a molecular level. matec-conferences.org This process involves the transition of a colloidal solution (sol) into a gelatinous network (gel). wikipedia.org The primary advantage of the sol-gel method is its ability to produce materials with high purity and homogeneity at lower processing temperatures compared to other techniques. rsc.orgscispace.com
The process typically begins with the dissolution of precursors, such as bismuth nitrate (Bi(NO₃)₃·5H₂O) and sodium tungstate (Na₂WO₄·2H₂O), in a suitable solvent. matec-conferences.orgajer.org For instance, bismuth nitrate can be dissolved in nitric acid, while sodium tungstate is dissolved in a sodium hydroxide (B78521) solution. matec-conferences.org These solutions are then mixed under constant stirring, leading to the formation of a sol. A subsequent change in pH can induce the formation of a white gel. matec-conferences.org The gel is then aged, dried, and calcined at elevated temperatures to obtain the final crystalline this compound product. ajer.orgugm.ac.idresearchgate.net The calcination temperature plays a crucial role in the final properties of the material, influencing particle size and crystallinity. ugm.ac.id
Researchers have explored various modifications to the sol-gel process to tailor the properties of Bi₂WO₆. For example, the addition of surfactants or polymers like polyethylene (B3416737) glycol (PEG) can help prevent agglomeration of nanoparticles. ajer.org The use of chelating agents such as citric acid or EDTA can also influence the formation of the gel and the final particle morphology. ajer.orgcapes.gov.br
The versatility of the sol-gel method allows for the fabrication of various forms of this compound, including thin films and nanocomposites. bohrium.com For instance, Bi₂WO₆/graphene thin films have been synthesized by spin coating a sol-gel derived solution, followed by annealing. Similarly, mesoporous Bi₂WO₆ nanocrystals have been fabricated using a sol-gel process with a triblock copolymer surfactant. bohrium.com
Table 1: Parameters in Sol-Gel Synthesis of this compound
| Parameter | Example | Effect on Product | Reference |
|---|---|---|---|
| Bismuth Precursor | Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | Source of bismuth ions | matec-conferences.org |
| Tungsten Precursor | Sodium Tungstate (Na₂WO₄·2H₂O) | Source of tungsten ions | matec-conferences.org |
| Solvent | Nitric Acid, Sodium Hydroxide | Dissolves precursors | matec-conferences.org |
| Chelating Agent | Citric Acid, EDTA | Controls gel formation and particle size | ajer.orgcapes.gov.br |
| Surfactant | Polyethylene Glycol (PEG) | Prevents particle agglomeration | ajer.org |
| Calcination Temp. | 500-700 °C | Influences crystallinity and particle size | ugm.ac.id |
Solid-State Reaction Methods and Their Refinements
Solid-state reaction is a conventional and straightforward method for the synthesis of this compound. rsc.org This technique is often favored for its simplicity and cost-effectiveness, utilizing readily available precursors. rsc.org The process involves the direct reaction of a stoichiometric mixture of bismuth oxide (Bi₂O₃) and tungsten oxide (WO₃) powders at high temperatures. rsc.orgacs.org
The powders are intimately mixed, often by grinding in a mortar, and then subjected to calcination in air. acs.org The reaction typically requires multiple heating steps with intermediate grinding to ensure a complete and homogeneous reaction. For example, a common procedure involves heating the mixture at 1073 K for 1 hour, followed by another heating step at 1173 K for 12 hours. acs.org
A significant drawback of the solid-state method is the high temperature required, which can lead to particle aggregation and the formation of larger crystals. rsc.org This can negatively impact the material's surface area and, consequently, its properties in applications like photocatalysis. rsc.org Despite this, solid-state synthesis is a reliable method for producing crystalline Bi₂WO₆. rsc.org
Refinements to the traditional solid-state reaction have been explored to overcome its limitations. One approach involves the use of a flux to lower the reaction temperature and promote the growth of well-defined crystals. Another refinement is the mechanochemical synthesis, where high-energy ball milling is used to induce the reaction at lower temperatures. This can lead to the formation of smaller particles with a higher surface area compared to the conventional high-temperature method.
Vapor Phase Deposition Techniques
Vapor phase deposition techniques offer a route to produce high-quality thin films and coatings of this compound. These methods involve the deposition of a material from the vapor phase onto a substrate.
Reactive Magnetron Sputtering Deposition
Reactive magnetron sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of this compound. mmu.ac.ukyoutube.com This method involves bombarding metallic bismuth and tungsten targets with energetic ions from a plasma, typically argon. mmu.ac.ukmdpi.com The sputtering process ejects atoms from the targets, which then react with a reactive gas, such as oxygen, introduced into the chamber, and deposit onto a substrate as a thin film of this compound. mmu.ac.ukmdpi.com
A key advantage of magnetron sputtering is the ability to control the stoichiometry of the deposited film by adjusting the power applied to each target. mmu.ac.ukresearchgate.net This allows for precise control over the Bi/W atomic ratio in the final coating. mmu.ac.uk The process can be carried out using a pulsed DC power supply, which helps to control the deposition process. mdpi.com
Reactive magnetron sputtering has been successfully used to deposit this compound coatings on various substrates, including glass beads and titania nanoparticles. mmu.ac.ukresearchgate.net The deposition parameters, such as the power applied to the targets, the gas flow rates (argon and oxygen), and the working pressure, significantly influence the properties of the resulting films. mdpi.comresearchgate.net For instance, the band gap of the sputtered films can be tuned by varying the bismuth-to-tungsten content. mdpi.com Post-deposition annealing is often required to crystallize the as-deposited amorphous films. researchgate.net
Table 2: Typical Parameters for Reactive Magnetron Sputtering of this compound
| Parameter | Typical Value/Range | Influence on Deposition | Reference |
|---|---|---|---|
| Targets | Bismuth (Bi), Tungsten (W) | Source of metallic atoms | mdpi.com |
| Sputtering Gas | Argon (Ar) | Creates plasma to bombard targets | mdpi.com |
| Reactive Gas | Oxygen (O₂) | Reacts with sputtered atoms to form oxide | mdpi.com |
| Gas Flow Rate | Ar: 10 sccm, O₂: 20 sccm | Affects plasma characteristics and film stoichiometry | mdpi.com |
| Working Pressure | 0.4 Pa | Influences ion energy and mean free path | mdpi.com |
| Power Supply | Pulsed DC | Controls sputtering rate and film properties | mdpi.com |
| Substrate Temp. | Room temperature to heated | Affects film crystallinity and adhesion | researchgate.net |
Nanostructure and Morphology Control Strategies
Controlling the nanostructure and morphology of this compound is crucial for enhancing its properties and performance in various applications. hnu.edu.cn By tailoring the material at the nanoscale, it is possible to achieve desired characteristics such as high surface area, improved light absorption, and efficient charge separation and transport. hnu.edu.cn
Engineering of Zero-Dimensional Nanoparticles
Zero-dimensional (0D) nanoparticles of this compound, including quantum dots, are of significant interest due to their unique quantum confinement effects and large surface-to-volume ratio. hnu.edu.cn Various methods have been employed to synthesize Bi₂WO₆ nanoparticles with controlled size and shape. rsc.org
One common approach is the hydrothermal or solvothermal method, where precursors are reacted in a sealed vessel at elevated temperatures and pressures. rsc.org By carefully controlling the reaction parameters such as temperature, time, pH, and the concentration of precursors, the size and morphology of the resulting nanoparticles can be tuned. sci-hub.se For example, calcining an amorphous complex precursor at a relatively low temperature of 450°C has been shown to produce homogeneous Bi₂WO₆ nanoparticles with a size of about 30 nm. sci-hub.se
Another strategy involves the use of surfactants or capping agents during the synthesis process to control the growth and prevent the aggregation of nanoparticles. researchgate.net Green synthesis methods, utilizing plant extracts as reducing and capping agents, have also been explored for the eco-friendly production of bismuth oxide nanoparticles. nih.gov Furthermore, the fabrication of Bi₂WO₆ quantum dots has been achieved, which can be used to create 0D/2D homojunctions with enhanced photocatalytic activity. researchgate.net
Controlled Synthesis of One-Dimensional Nanorods and Nanofibers
One-dimensional (1D) nanostructures of this compound, such as nanorods and nanofibers, are promising for applications that require efficient charge transport. hnu.edu.cn The high aspect ratio of these structures can facilitate the separation of photogenerated electron-hole pairs and their transport to the surface for catalytic reactions. hnu.edu.cn
Various synthesis techniques have been developed to fabricate 1D Bi₂WO₆ nanostructures. A sonochemical method, for instance, has been used to engineer Bi₂WO₆ nanoneedles onto graphene sheets. rsc.org In this process, ultrasonication promotes the in-situ formation of Bi₂WO₆ on reduced graphene oxide, followed by thermal treatment to grow nanoneedles. rsc.org
The solvothermal method has also been employed to prepare hierarchical Bi₂WO₆ hollow tubes by using Bi₂O₃ rods as templates. hnu.edu.cn The morphology of the final product is influenced by factors such as the reaction time and temperature. hnu.edu.cn Additionally, the synthesis of bismuth oxide nanorods has been demonstrated through the thermolysis of a one-dimensional bismuth(III) coordination polymer precursor. mdpi.com
Fabrication of Two-Dimensional Nanosheets and Nanoflakes
The synthesis of two-dimensional (2D) this compound nanosheets and nanoflakes has garnered significant attention due to the unique properties arising from their high surface-area-to-volume ratio. These structures are commonly fabricated using hydrothermal and solvothermal methods, which offer excellent control over nucleation and growth.
A typical hydrothermal synthesis involves the reaction of bismuth and tungsten precursors, such as bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and sodium tungstate dihydrate (Na₂WO₄·2H₂O), in an aqueous solution at elevated temperatures and pressures. rsc.org For instance, Bi₂WO₆ nanoflakes have been successfully synthesized via a one-step hydrothermal route without the use of templates or surfactants. researchgate.net The concentration of the precursor solution can directly impact the thickness of the resulting nanosheets; a gradual decrease in precursor concentration has been shown to yield thinner 2D nanosheets. nih.gov
The use of surfactants plays a crucial role in directing the morphology of the resulting nanostructures. Cationic surfactants like cetyl trimethylammonium bromide (CTAB) can facilitate the formation of 2D nanosheets. rsc.org The presence of CTAB can modify the shape of Bi₂WO₆ nanocrystals into 2D nanosheets with reduced thickness, sometimes arranging them into rose bud-like morphologies. rsc.orgresearchgate.net The amount of CTAB added during hydrothermal synthesis can be controlled to achieve monolayer formation of Bi₂WO₆ nanocrystals. rsc.org
Solvothermal methods, which are similar to hydrothermal techniques but utilize non-aqueous solvents, are also employed for the synthesis of 2D nanoplates. A facile template-free solvothermal method using acetic acid and water as solvents has been used to prepare mesoporous Bi₂WO₆ nanoplates. rsc.org In this process, bismuth nitrate pentahydrate and sodium tungstate dihydrate are dispersed in acetic acid and water, respectively, before being mixed and heated. rsc.org
The table below summarizes representative hydrothermal methods for the fabrication of 2D this compound nanosheets and nanoflakes.
| Precursors | Method | Key Parameters | Resulting Morphology |
|---|---|---|---|
| Bi(NO₃)₃·5H₂O, Na₂WO₄·2H₂O | Hydrothermal | No template/surfactant | Nanoflakes |
| Bi(NO₃)₃·5H₂O, Na₂WO₄·2H₂O | Hydrothermal | Varying precursor concentration | Nanosheets with controlled thickness |
| Bi(NO₃)₃·5H₂O, Na₂WO₄·2H₂O | Hydrothermal with CTAB | CTAB as surfactant | Rose bud-like 2D nanosheets |
| Bi(NO₃)₃·5H₂O, Na₂WO₄·2H₂O | Solvothermal | Acetic acid/water solvent | Mesoporous nanoplates |
Development of Three-Dimensional Hierarchical Architectures
Three-dimensional (3D) hierarchical architectures of this compound, often self-assembled from lower-dimensional nanostructures like nanosheets and nanoplates, offer enhanced properties such as high surface area and improved light harvesting. These complex structures are typically synthesized through hydrothermal or solvothermal methods, where careful control of reaction conditions is paramount.
Hydrothermal synthesis is a prevalent method for creating these hierarchical structures. For example, flower-like Bi₂WO₆ mesosphere nanostructures, self-assembled from nanosheets, have been synthesized by the hydrothermal treatment of an aqueous suspension of bismuth nitrate and sodium tungstate without the use of surfactants. researchgate.net Similarly, uniform hierarchical microspheres of Bi₂WO₆ have been grown on a large scale using a simple hydrothermal method with the assistance of a surfactant. The precursor concentration plays a key role in the final architecture; higher concentrations can lead to peony flower-like morphologies, while lower concentrations may result in red blood cell-like structures. nih.gov
The self-assembly of Bi₂WO₆ nanoplates into hierarchical structures is often influenced by surfactants. Cetyl Trimethyl Ammonium Bromide (CTAB) has been shown to be a critical factor in the orderly assembly of single-crystal nanoplates into free-standing films. nih.gov In some cases, the presence of CTAB can guide nanosheets to self-assemble into flower-like structures. researchgate.net
Solvothermal routes also provide a versatile platform for fabricating 3D architectures. Highly hierarchical hollow Bi₂WO₆ microspheres composed of thin nanoplates have been created via a facile template-free solvothermal process. mdpi.com The formation of these hollow structures is often explained by an Ostwald ripening mechanism. mdpi.com
The following table presents examples of synthetic strategies for developing 3D hierarchical architectures of this compound.
| Synthesis Method | Key Reagents/Conditions | Resulting 3D Architecture |
|---|---|---|
| Hydrothermal | Surfactant-free | Flower-like mesospheres |
| Hydrothermal | Varying precursor concentration | Peony flower-like or red blood cell-like |
| Hydrothermal | CTAB as surfactant | Flower-like structures from nanosheets |
| Solvothermal | Template-free | Hierarchical hollow microspheres |
Influence of Growth Parameters on Crystallinity and Phase Purity
The crystallinity and phase purity of this compound are critically dependent on various growth parameters during synthesis. These parameters, including pH, temperature, reaction time, and precursor concentration, must be precisely controlled to obtain the desired crystallographic phase and morphology.
Influence of pH: The pH of the precursor solution is a dominant factor influencing both the morphology and the phase composition of the final product. nih.govresearchgate.net In hydrothermal synthesis, acidic conditions (e.g., pH 1-4) tend to favor the formation of the orthorhombic Bi₂WO₆ phase, often with flower-like hierarchical structures composed of nanosheets. nih.govresearchgate.net As the pH increases towards neutral and alkaline conditions, different morphologies such as irregular flakes and uniform sphere-like particles can be obtained. nih.gov At higher pH values, a phase transformation can occur, leading to the formation of Bi₃.₈₄W₀.₁₆O₆.₂₄. researchgate.netresearchgate.net In some instances, a mixture of Bi₂WO₆ and Bi₃.₈₄W₀.₁₆O₆.₂₄ phases can coexist. researchgate.net At very high alkalinity, α-Bi₂O₃ may form as an impurity. nih.gov
Influence of Temperature and Time: Reaction temperature and time also play a role in the crystallinity and morphology of Bi₂WO₆, although their effect may be less pronounced than that of pH. nih.gov Generally, higher reaction temperatures and longer reaction times in hydrothermal synthesis lead to better crystallinity. rsc.org However, excessively high temperatures might result in lower photocatalytic activity. nih.gov It has been observed that a temperature of 200°C for 24 hours can produce highly crystallized, pure, sheet-like Bi₂WO₆. researchgate.net Post-synthesis calcination at different temperatures can also be employed to improve the crystallinity of Bi₂WO₆. rsc.org
Influence of Precursors and Surfactants: The choice and concentration of precursors and the presence of surfactants significantly impact the final product. The molar ratio of bismuth to tungsten precursors can affect the self-assembly of hierarchical structures. nih.gov The presence of certain surfactants can direct the growth of specific morphologies, as discussed in the previous sections. For instance, the concentration of CTAB can influence the assembly of nanosheets into more complex structures. researchgate.net The structure of the tungsten precursor in the solution, which can be influenced by pH, can also direct the formation of different crystalline phases. nih.gov
The table below summarizes the influence of key growth parameters on the properties of this compound.
| Growth Parameter | Effect on Crystallinity and Phase Purity | Resulting Morphologies/Phases |
|---|---|---|
| pH | Strongly influences phase purity and crystal structure. | Low pH: Bi₂WO₆ (nanosheets, flower-like). High pH: Bi₃.₈₄W₀.₁₆O₆.₂₄ (nanooctahedrons), potential for α-Bi₂O₃ impurity. |
| Temperature | Affects crystallinity; higher temperatures generally improve it. | Can influence morphology, but to a lesser extent than pH. |
| Reaction Time | Longer times can lead to better crystallization. | Minor influence on overall morphology compared to other parameters. |
| Precursor Concentration | Can control the thickness of nanosheets and the architecture of 3D structures. | Low concentration: thinner nanosheets. High concentration: more complex hierarchical structures. |
| Surfactants (e.g., CTAB) | Directs the assembly of nanostructures and can influence morphology. | Can promote the formation of 2D nanosheets and their assembly into flower-like structures. |
Advanced Structural and Microstructural Characterization of Bismuth Tungsten Oxide
Crystallographic Studies and Phase Transitions
Bismuth tungstate (B81510) is known to exist in several polymorphic forms, with transitions between them dependent on factors such as temperature and pressure. These phases are primarily categorized as orthorhombic and monoclinic systems, with the room-temperature ferroelectric phase being a member of the Aurivillius family of layered perovskites.
At ambient conditions, Bi₂WO₆ typically crystallizes in a polar orthorhombic structure. researchgate.net The most commonly reported space group for this ferroelectric phase is Pca2₁ (an alternative setting of P2₁ab). researchgate.netsci-hub.se This structure is characterized by a layered arrangement of [Bi₂O₂]²⁺ fluorite-like layers and [WO₄]²⁻ perovskite-like layers composed of corner-sharing WO₆ octahedra. sci-hub.seutar.edu.my The distortion of the WO₆ octahedra and the displacement of the bismuth ions within the [Bi₂O₂]²⁺ layers contribute to the spontaneous polarization observed in this phase.
Another significant orthorhombic phase of Bi₂WO₆ possesses the space group B2cb. This phase is observed at intermediate temperatures, emerging from the Pca2₁ phase at approximately 670°C. researchgate.net While it maintains a polar orthorhombic structure, the B2cb phase exhibits a higher symmetry compared to the room-temperature phase. researchgate.net The connectivity of the [Bi₂O₂]²⁺ and [WO₄]²⁻ layers is similar to that of the low-temperature orthorhombic phase.
| Phase | Space Group | Lattice Parameters (Å) | Temperature Range | Key Structural Features |
|---|---|---|---|---|
| Low-Temperature Orthorhombic | Pca2₁ | a ≈ 5.437, b ≈ 16.43, c ≈ 5.458 sci-hub.se | Room Temperature | Ferroelectric, polar structure with distorted WO₆ octahedra. researchgate.net |
| Medium-Temperature Orthorhombic | B2cb | - | ~670°C - 950°C researchgate.net | Polar structure with higher symmetry than the Pca2₁ phase. researchgate.net |
Upon further heating, Bi₂WO₆ undergoes a phase transition to a high-temperature monoclinic form at approximately 950°C. researchgate.net This paraelectric phase is characterized by the space group A2/m. researchgate.net While it retains its layered nature, the arrangement of the [WO₄]²⁻ moieties is altered, featuring edge-linked chains of octahedra. The transition to the monoclinic phase is associated with the loss of ferroelectric ordering.
| Phase | Space Group | Temperature Range | Key Structural Features |
|---|---|---|---|
| High-Temperature Monoclinic | A2/m | > 950°C researchgate.net | Paraelectric, layered structure with edge-linked octahedral chains. researchgate.net |
Bi₂WO₆ is the simplest member (n=1) of the Aurivillius family of layered perovskites, which have the general formula (Bi₂O₂) ²⁺(Aₙ₋₁BₙO₃ₙ₊₁) ²⁻. sci-hub.se In the case of Bi₂WO₆, the perovskite-like layer consists of a single slab of corner-sharing WO₆ octahedra sandwiched between [Bi₂O₂]²⁺ layers. This layered structure is a defining characteristic of the compound and is responsible for many of its unique properties, including its ferroelectricity and photocatalytic activity. The intrinsic polarization arising from the stereochemically active 6s² lone pair of electrons on the Bi³⁺ ions is a key factor in the ferroelectric behavior of Aurivillius phases. researchgate.net
Under certain synthesis conditions, particularly through the reaction of bismuth metal with tungsten trioxide (WO₃) in an oxygen-deficient environment, bismuth-tungsten oxide bronzes with the general formula BiₓWO₃ can be formed. royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.org These are classified as intergrowth tungsten bronzes (ITBs). Their structure consists of slabs of WO₃ with a perovskite-like structure intergrown with strips of hexagonal tungsten bronze (HTB) structure. royalsocietypublishing.orgroyalsocietypublishing.org
Research has shown that for low concentrations of bismuth (x < 0.02), a perovskite bronze structure is favored. royalsocietypublishing.orgroyalsocietypublishing.org However, at higher bismuth concentrations (x ≥ 0.02), ITB phases with varying widths of the WO₃ slabs are formed. royalsocietypublishing.orgroyalsocietypublishing.org High-resolution electron microscopy studies have revealed that the bismuth atoms are located within the tunnels of the HTB strips, which typically remain one tunnel wide. royalsocietypublishing.orgroyalsocietypublishing.org The periodicity of these intergrowths can vary, leading to both ordered and disordered arrangements within the same crystal. royalsocietypublishing.orgroyalsocietypublishing.org The maximum value of x in these ITB phases is approximately 0.07. royalsocietypublishing.orgroyalsocietypublishing.org
The application of high pressure induces a series of structural phase transitions in Bi₂WO₆. Neutron diffraction and Raman spectroscopy studies have revealed a rich structural polymorphism under pressure. At approximately 3.5 GPa, a transition from the initial orthorhombic P2₁ab (Pca2₁) phase to another orthorhombic phase with B2cb symmetry is observed. researchgate.net This transition is driven by a complex spatial rotation of the WO₆ octahedra. researchgate.net
A subsequent isostructural phase transition to another B2cb phase occurs at around 5.9 GPa, which is accompanied by changes in the mutual rotation and tilting of the oxygen octahedra. researchgate.net Further pressure-induced phase transitions have been detected at higher pressures of 11.5 GPa and 20 GPa through Raman spectroscopy. researchgate.net These transformations are associated with anomalies in the pressure dependencies of unit-cell parameters, bond lengths, and bond angles. researchgate.net
| Pressure Range | Initial Phase (Space Group) | Resulting Phase (Space Group) | Key Structural Changes |
|---|---|---|---|
| ~3.5 GPa | P2₁ab (Pca2₁) | B2cb | Complex spatial rotation of WO₆ octahedra. researchgate.net |
| ~5.9 GPa | B2cb | B2cb (isostructural) | Changes in mutual rotation and tilting of oxygen octahedra. researchgate.net |
| 11.5 GPa and 20 GPa | - | - | Further phase transitions observed in Raman spectra. researchgate.net |
Local Structure Analysis and Atomic Arrangements
While crystallographic studies provide information on the average, long-range crystal structure, local structure analysis techniques offer insights into the short-range atomic arrangements. For Bi₂WO₆, high-energy X-ray atomic pair-distribution function (PDF) analysis has revealed deviations between the local and average structures. researchgate.net
In the orthorhombic Pca2₁ phase, the tungsten (W⁶⁺) ion is coordinated to six oxygen atoms, forming distorted WO₆ octahedra. materialsproject.org The W-O bond distances in these octahedra range from approximately 1.81 to 2.16 Å. materialsproject.org The corner-sharing of these octahedra forms the perovskite-like slabs.
There are two inequivalent bismuth (Bi³⁺) sites in the Pca2₁ structure. materialsproject.org One Bi³⁺ site has a 6-coordinate geometry with Bi-O bond distances ranging from 2.20 to 2.52 Å. materialsproject.org The other Bi³⁺ site exhibits a 7-coordinate geometry with a wider range of Bi-O bond distances, from 2.20 to 2.99 Å. materialsproject.org The local displacement of Bi atoms towards the b-axis of the orthorhombic structure has been observed, which is coupled with thermal factors but not fully reflected in the average structure. researchgate.net The coherence length of the Bi₂O₂ layer increases with temperature, eventually spreading throughout the crystal as the structure transforms to the higher symmetry Aba2 phase. researchgate.net The stereochemically active 6s² lone pair of electrons on the Bi³⁺ ions plays a crucial role in the distortion of the local coordination environment and the emergence of ferroelectricity.
| Atom | Coordination Number | Coordinating Atom | Bond Distance Range (Å) | Coordination Geometry |
|---|---|---|---|---|
| W⁶⁺ | 6 | O²⁻ | 1.81 - 2.16 materialsproject.org | Distorted WO₆ octahedra materialsproject.org |
| Bi³⁺ (Site 1) | 6 | O²⁻ | 2.20 - 2.52 materialsproject.org | 6-coordinate geometry materialsproject.org |
| Bi³⁺ (Site 2) | 7 | O²⁻ | 2.20 - 2.99 materialsproject.org | 7-coordinate geometry materialsproject.org |
Defect Structure Analysis
Defects within the crystal structure of bismuth tungsten oxide, such as vacancies and interstitials, can significantly alter its electronic and catalytic properties. The controlled introduction of these defects is a key strategy in tuning the material's functionality.
Oxygen vacancies are among the most studied defects in this compound due to their profound impact on the material's electronic band structure and surface reactivity. These vacancies are typically formed through processes such as thermal annealing in an inert or reducing atmosphere, or through electron irradiation. rsc.orgdoaj.org The breaking of the relatively weak Bi-O bonds is a primary mechanism for the creation of these defects. doaj.orgbeilstein-journals.org
The presence and concentration of oxygen vacancies can be identified and quantified using various spectroscopic techniques. X-ray photoelectron spectroscopy (XPS) is a powerful tool for this purpose, where changes in the O 1s spectra and the valence states of the metal cations (Bi and W) can indicate the presence of oxygen-deficient sites. rsc.orgresearchgate.net Raman spectroscopy also provides insights into the structural changes associated with oxygen vacancies, as their presence can affect the vibrational modes of the [WO₆] octahedra. rsc.orgresearchgate.net Density Functional Theory (DFT) calculations have been employed to predict the formation energy of oxygen vacancies and their effect on the electronic structure, indicating that they tend to form in the [Bi₂O₂]²⁺ layers and can narrow the band gap. researchgate.net
| Defect Generation Method | Characterization Technique | Key Findings | Reference |
| Electron Irradiation (200 keV) | Transmission Electron Microscopy (TEM) | Formation of oxygen vacancies through the breaking of Bi-O bonds. | doaj.orgbeilstein-journals.org |
| Thermal Annealing | X-ray Photoelectron Spectroscopy (XPS), Raman Spectroscopy | Creation of oxygen vacancies, affecting the degree of orthorhombic distortion. | rsc.org |
| Acetic Acid Solvothermal and Calcination | X-ray Photoelectron Spectroscopy (XPS) | Regulated the concentration of oxygen vacancies, which act as electron traps. | deswater.com |
| Nd Doping (Hydrothermal) | X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | Formation of oxygen vacancies which act as recombination centers for charge carriers. | chalcogen.ro |
In addition to oxygen vacancies, cationic defects, including bismuth (VBi) and tungsten (VW) vacancies, as well as interstitial defects, can also be present in the this compound lattice. These defects can be introduced through methods such as alkali etching, which has been shown to create both surface tungsten and oxygen vacancies. researchgate.net The presence of bismuth vacancies has been reported to enhance the adsorption and activation of reactant molecules on the surface of Bi₂WO₆ nanosheets. rsc.org
The characterization of cationic vacancies is more challenging than that of oxygen vacancies. However, techniques like positron annihilation spectroscopy (PAS) can be sensitive to cation vacancy-type defects. Theoretical calculations, particularly DFT, play a crucial role in predicting the formation energies and electronic consequences of these defects. For instance, DFT studies have been used to investigate the role of Bi defects in activating C-H bonds in toluene. rsc.org While interstitial defects are theoretically possible, their experimental characterization in this compound is not as extensively documented as vacancy-type defects.
| Defect Type | Generation Method | Characterization Technique | Reported Effect | Reference |
| Tungsten and Oxygen Vacancies | Alkali Etching | X-ray Photoelectron Spectroscopy (XPS) | Enhanced separation of photogenerated carriers and decreased charge transfer resistance. | researchgate.net |
| Bismuth Vacancies | Acid Treatment | X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM) | Enhanced adsorption and activation of reactants. | rsc.org |
Morphological and Microscopic Characterization
The particle size and crystallinity of this compound can be controlled by the synthesis method and its parameters, such as temperature, time, and pH. Hydrothermal and solvothermal methods are commonly employed to produce nanocrystalline Bi₂WO₆ with varying particle sizes. For instance, hydrothermal synthesis can yield crystallite sizes of approximately 30 nm. cyberleninka.ru The particle size distribution can be determined using techniques like laser diffraction/scattering analysis. acs.org Calcination of hydrothermally synthesized Bi₂WO₆ can lead to an increase in crystallite size, which can be estimated from the full width at half-maximum (FWHM) of X-ray diffraction (XRD) peaks using the Scherrer equation. acs.orgrsc.org
| Synthesis Method | Key Parameters | Resulting Particle/Crystallite Size | Characterization Method | Reference |
| Hydrothermal | - | ~30 nm crystallites | X-ray Diffraction (XRD) | cyberleninka.ru |
| Hydrothermal | Increasing reaction time | Increased crystallite size | X-ray Diffraction (XRD) | acs.org |
| Ultrasonic Solvothermal and Calcination | Calcination at 450 °C | Improved crystallinity | X-ray Diffraction (XRD) | rsc.org |
| Hydrothermal | Surfactant-free | 30 to 80 nm | Transmission Electron Microscopy (TEM) | acs.org |
This compound is known to form various morphologies, including nanoplates, nanosheets, flower-like microspheres, and flake-ball particles. mdpi.comresearchgate.net The formation of these structures is highly dependent on the synthesis conditions. For example, two-dimensional thin nanoplates with a thickness of around 60 nm have been fabricated using a CTAB-assisted hydrothermal method. mdpi.com
The crystallographic facets exposed on the surface of Bi₂WO₆ play a crucial role in its reactivity. The {001} facets are particularly important and their exposure can be controlled, for instance, by adjusting the pH during hydrothermal synthesis. zjnu.edu.cn An increase in pH can promote the preferred growth of Bi₂WO₆ nanoparticles along the {001} facets. zjnu.edu.cn These exposed {001} facets are believed to provide more reactive sites, leading to enhanced photocatalytic activity. mdpi.com It has been demonstrated experimentally that spatial charge separation can occur between the {010} and {001} facets of Bi₂WO₆ microplates. rsc.org
In Bi₂WO₆/BiOCl heterostructures, HRTEM and selected area electron diffraction (SAED) can be used to analyze the crystal structures and their orientation at the interface. researchgate.net Elemental mapping using energy-dispersive X-ray spectroscopy (EDS) in a scanning transmission electron microscope (STEM) provides chemical information about the distribution of elements across the heterojunction, confirming the formation of the desired composite structure. acs.org For instance, in Pd/Bi₂WO₆ nanocomposites, HRTEM can visualize the interface between the Pd nanoparticles and the Bi₂WO₆ nanoplates. researchgate.net
| Heterostructure System | Characterization Techniques | Interface Details | Reference |
| g-C₃N₄-Bi₂WO₆ | High-Resolution Transmission Electron Microscopy (HRTEM) | Intimate interface formation. | nih.gov |
| Bi₂WO₆@BiOCl | High-Resolution Transmission Electron Microscopy (HRTEM), Selected Area Electron Diffraction (SAED) | Characterization of crystal orientation at the interface. | rsc.org |
| Biochar/Bi₂WO₆ | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Energy-Dispersive X-ray Spectroscopy (EDS) | Uniform immobilization of amorphous biochar nanosheets on the surface of crystalline Bi₂WO₆ nanosheets. | acs.org |
| Pd/Bi₂WO₆ | Transmission Electron Microscopy (TEM), High-Resolution Transmission Electron Microscopy (HRTEM) | Adhesion of spherical Pd nanoparticles on the surface of Bi₂WO₆ nanoplates. | researchgate.net |
| AgPd/Bi₂WO₆ | High-Resolution Transmission Electron Microscopy (HRTEM) | Formation of a metal-semiconductor heterojunction. | chalcogen.ro |
Electronic Structure and Fundamental Property Investigations of Bismuth Tungsten Oxide
Electronic Band Structure and Band Gap Characterization
The electronic band structure of a semiconductor is fundamental to understanding its optical and electrical properties. For Bismuth Tungsten Oxide (Bi₂WO₆), a member of the Aurivillius phase family, the arrangement of its [Bi₂O₂]²⁺ layers and perovskite-like [WO₄]²⁻ layers dictates its electronic characteristics and its efficacy in applications such as photocatalysis. elsevierpure.comhnu.edu.cn
The top of the valence band (VB) in this compound is primarily formed by the hybridization of O 2p and Bi 6p orbitals. rsc.org A minor contribution from Bi 6s orbitals is also present. hnu.edu.cnrsc.org This specific combination of orbitals leads to a widely dispersed valence band. rsc.org A highly dispersed valence band is advantageous as it enhances the mobility of photo-excited holes, which in turn facilitates oxidation reactions at the material's surface. rsc.org The hybridization involving the Bi 6s orbitals is also noted to contribute to a narrowing of the band gap. hnu.edu.cn
The bottom of the conduction band (CB) is predominantly composed of the W 5d orbitals. hnu.edu.cnrsc.org Theoretical studies also indicate a slight contribution from Bi 6p orbitals to the conduction band. rsc.org The significant curvature of the conduction band, largely defined by the W 5d states, is believed to promote more effective transfer of photoelectrons, a key factor in the material's photocatalytic efficiency. acs.org
This compound is characterized as an n-type semiconductor with an indirect band gap. acs.org This indirect nature, where the valence band maximum and the conduction band minimum are located at different points in the Brillouin zone, has a significant impact on its optical properties and charge carrier dynamics. acs.org Indirect transitions are less probable than direct transitions, which can lead to longer lifetimes for photogenerated electron-hole pairs, as recombination requires phonon assistance to conserve momentum.
The band gap energy (Eg) of Bi₂WO₆ allows it to absorb light in the visible spectrum, a crucial property for solar-driven applications. elsevierpure.com Experimental and theoretical values for the indirect band gap vary depending on the synthesis method and computational approach but typically fall within a well-defined range. This absorption of visible light photons with energy greater than the band gap initiates the electronic transitions fundamental to its function. rsc.org
| Reported Band Gap (eV) | Transition Type | Source/Method |
|---|---|---|
| ~2.8 | Not Specified | General Literature elsevierpure.com |
| 2.79–3.23 | Indirect | Diffuse Reflectance on samples from various synthesis methods acs.orgresearchgate.net |
| 2.6–2.9 | Not Specified | General Literature hnu.edu.cn |
| 2.85 | Indirect | UV-vis DRS (Tauc Plot) mit.edu |
Charge Carrier Generation, Separation, and Recombination Dynamics
Upon irradiation with photons of sufficient energy (hν ≥ Eg), electrons in the valence band of Bi₂WO₆ are excited to the conduction band, creating electron-hole pairs. rsc.org The unique layered "sandwich" architecture of this compound induces an internal electric field between the [Bi₂O₂]²⁺ and [WO₄]²⁻ layers. This built-in field is beneficial as it promotes the separation of the photogenerated electrons and holes, driving them in opposite directions and reducing the probability of immediate recombination. hnu.edu.cn
While extensive quantitative data on carrier mobility and diffusion length for pure Bi₂WO₆ is limited, studies on related and modified materials provide insight. For instance, creating oxygen vacancies in the Bi₂WO₆ lattice can significantly alter the carrier concentration. researchgate.net Furthermore, theoretical calculations on tungsten trioxide (WO₃), a key component of the Bi₂WO₆ structure, suggest that hole mobility and diffusion length are highly dependent on the specific crystal facet exposed. acs.orgnih.gov This indicates that the transport properties in Bi₂WO₆ are likely anisotropic, meaning they differ along different crystallographic directions. rsc.org The minority carrier diffusion length is defined as the average distance a carrier moves before recombining and is a critical parameter for device performance. mit.edu
| Parameter | Value | Material | Notes |
|---|---|---|---|
| Carrier Concentration | 2.90 × 10²⁰ cm⁻³ | Bi₂WO₆₋ₓ (with oxygen vacancies) | Measured for an oxygen-deficient sample. researchgate.net |
| Hole Mobility (μh) | 3.14 - 4.92 cm² V⁻¹ s⁻¹ | WO₃ (Calculated) | Value is for a constituent oxide of Bi₂WO₆ and depends on the crystal facet ({001} vs. {110}). acs.orgnih.gov |
| Hole Diffusion Length (Lp) | 53.4 - 74.8 nm | WO₃ (Calculated) | Value is for a constituent oxide of Bi₂WO₆ and depends on the crystal facet. acs.orgnih.gov |
| Charge Carrier Lifetime (t50%) | ~0.20 ns | Bi₂WO₆ | Time for 50% decay of transient absorption signal, indicating bulk recombination. rsc.org |
Mechanisms of Charge Carrier Trapping and Detrapping
The most common intrinsic defects in Bi₂WO₆ that act as charge trapping sites are oxygen vacancies. These vacancies can introduce deep and shallow trap states. Deep traps have a longer carrier lifetime, which can inhibit the recombination of electron-hole pairs but may also reduce the number of free carriers available for surface reactions. Shallow traps, on the other hand, capture carriers for a shorter duration before releasing them back into the conduction or valence band through thermal energy.
Research indicates that oxygen vacancies, in particular, can serve as active sites that not only trap excited electrons, preventing immediate recombination, but also facilitate the activation of adsorbed molecules like oxygen to form reactive superoxide (B77818) radicals. qnami.ch Similarly, bismuth vacancies can create new energy levels within the band gap, enhancing the adsorption and activation of reactants on the material's surface. nsf.govresearchgate.net The concentration and nature of these vacancy defects can be controlled during synthesis, allowing for the tuning of charge carrier dynamics. researchgate.net For instance, creating a high concentration of oxygen vacancies on the surface of Bi₂WO₆ has been shown to accelerate the separation of photogenerated charges. qnami.ch
The process can be summarized as follows:
Trapping : A photogenerated electron or hole moving through the crystal lattice encounters a defect site (e.g., an oxygen or bismuth vacancy). The carrier loses energy and becomes localized at this defect site, effectively being "trapped."
Detrapping : The trapped carrier can be released back into a mobile state if it acquires sufficient energy, typically from thermal vibrations in the lattice, to overcome the trapping energy level.
Internal Electric Fields and Their Role in Charge Dynamics
This compound possesses a unique layered crystal structure belonging to the Aurivillius phase family. This structure consists of alternating layers of positively charged [Bi₂O₂]²⁺ and negatively charged perovskite-like [WO₄]²⁻ slabs. researchgate.net This alternating charge distribution induces a spontaneous polarization and generates a strong internal electric field (IEF) perpendicular to these layers. researchgate.netmdpi.com This built-in field plays a pivotal role in the dynamics of charge carriers.
When electron-hole pairs are generated by light absorption, the IEF acts as a driving force to separate them spatially. The electric field drives the photogenerated electrons towards the [WO₄]²⁻ layers and the holes towards the [Bi₂O₂]²⁺ layers. researchgate.net This spatial separation significantly reduces the probability of electron-hole recombination, which is a primary limiting factor for the efficiency of many semiconductor materials. researchgate.net By prolonging the lifetime of the charge carriers, the IEF enhances the quantum efficiency of processes that rely on these charges, such as photocatalysis.
Furthermore, the ferroelectric and piezoelectric nature of Bi₂WO₆ can be exploited to modulate this internal field. researchgate.net Applying mechanical strain, for instance through ultrasonic vibration, can enhance the piezoelectric potential, thereby strengthening the IEF. researchgate.netacs.org This amplified field further accelerates the separation of electron-hole pairs, boosting the material's catalytic activity. researchgate.netacs.org Theoretical calculations have shown that mechanical strain can also influence the band structure of Bi₂WO₆.
| Condition | Band Gap (eV) | Reference |
|---|---|---|
| No Strain | 1.99 | acs.org |
| Under Mechanical Strain | 1.67 | acs.org |
This strain-induced reduction in the band gap, coupled with a more efficient charge separation via the piezoelectric field, demonstrates the significant role of internal electric fields in modulating the fundamental charge dynamics of this compound. researchgate.netacs.org
Defect-Mediated Electronic State Modulation
The electronic structure of this compound is highly sensitive to the presence of crystalline defects. These defects, which include vacancies, interstitials, and substitutions, introduce new, localized electronic states within the band structure, thereby modulating the material's fundamental electronic and optical properties. Defect engineering has emerged as a key strategy to tailor the performance of Bi₂WO₆ for specific applications. nsf.govwisc.edu
Types of Defects and Their Electronic Impact:
Oxygen Vacancies (Vₒ) : These are the most commonly studied defects in Bi₂WO₆. The formation of oxygen vacancies creates localized states near the conduction band minimum. These states can enhance visible light absorption by narrowing the effective band gap. researchgate.net They also act as trapping sites for electrons, which can promote charge separation. qnami.ch The specific type of oxygen vacancy—whether associated with Bi-O or W-O bonds—can have different effects on the electronic local functions. acs.org
Bismuth Vacancies (Vₐᵢ) : Creating vacancies at the bismuth sites can also significantly alter the electronic states. Density functional theory (DFT) calculations suggest that bismuth vacancies introduce new energy levels within the band gap, which can increase electrical conductivity. researchgate.net Experimentally, bismuth vacancies have been shown to enhance the surface adsorption and activation of reactant molecules. nsf.gov
Tungsten Vacancies (Vₒ) : Subsurface tungsten vacancies within single-unit-cell Bi₂WO₆ monolayers have been shown to enhance visible-light absorption and improve photocarrier transport. wisc.edu
Doping : Introducing foreign elements (dopants) can systematically modify the electronic structure. Doping with metals or non-metals can introduce new energy levels, alter the band edge positions, and change the charge carrier concentration. researchgate.netarxiv.org For example, molybdenum doping can induce a distortion of the intrinsic electric density and the internal electric field, leading to more efficient charge transfer. arxiv.org
The introduction of these defect states can have multiple consequences, as summarized in the table below based on findings from various research studies.
| Defect Type | Primary Effect on Electronic Structure | Resulting Property Modulation | Reference |
|---|---|---|---|
| Oxygen Vacancy | Creates localized states below the conduction band | Enhanced visible light absorption, acts as electron trap | researchgate.net |
| Bismuth Vacancy | Induces new energy levels in the band gap | Improved conductivity and reactant adsorption | nsf.govresearchgate.net |
| Subsurface Tungsten Vacancy | Modifies states within monolayers | Enhanced photocarrier transport | wisc.edu |
| Molybdenum Doping | Distorts intrinsic electric density | More efficient charge transfer | arxiv.org |
By carefully controlling the type and concentration of defects, it is possible to engineer the electronic band structure of Bi₂WO₆ to optimize its performance, for instance, by extending its light absorption range or improving the separation and transport of charge carriers. researchgate.netwisc.edu
Rashba Spin Splitting Phenomena
The Rashba effect is a momentum-dependent splitting of spin bands in materials that lack bulk inversion symmetry. csic.es This phenomenon arises from the spin-orbit coupling (SOC), an interaction between an electron's spin and its orbital motion within an electric field. The presence of a heavy element with strong SOC, combined with a crystal structure that breaks inversion symmetry, are key ingredients for observing Rashba spin splitting.
Bismuth (Bi) is a heavy element known for its exceptionally strong spin-orbit coupling, which is a foundational aspect of its electronic properties and its use in topological materials. arxiv.orgcore.ac.uk The orthorhombic crystal structure of Bi₂WO₆ lacks inversion symmetry, which is a prerequisite for the Rashba effect. rsc.org
The combination of strong SOC from the bismuth atoms and the non-centrosymmetric crystal structure makes this compound a potential candidate for exhibiting Rashba spin splitting. This effect would manifest as a splitting of the energy bands into two spin-polarized sub-bands, even in the absence of an external magnetic field. While the Rashba effect has been extensively studied and predicted in various other bismuth-containing compounds, such as bismuth tellurohalides and certain bismuth-based oxides and alloys, specific experimental or theoretical investigations focusing on Rashba spin splitting phenomena in this compound are not yet widely reported in scientific literature. csic.esosti.gov The study of such spin-related phenomena in Bi₂WO₆ could open new avenues for its application in the field of spintronics, where the manipulation of electron spin is used for information processing and storage. qnami.chwisc.edu
Spectroscopic and Surface Science Analyses of Bismuth Tungsten Oxide
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the analysis of bismuth tungsten oxide, XPS is employed to confirm the presence of bismuth, tungsten, and oxygen and to determine their respective oxidation states.
The high-resolution XPS spectrum of Bi₂WO₆ typically shows distinct peaks corresponding to the core levels of its constituent elements. The Bi 4f region is characterized by two strong peaks, Bi 4f₇/₂ and Bi 4f₅/₂, which are indicative of the Bi³⁺ oxidation state. nih.govscispace.com Similarly, the W 4f spectrum exhibits two peaks, W 4f₇/₂ and W 4f₅/₂, corresponding to the W⁶⁺ oxidation state. nih.govscispace.com The O 1s spectrum is often deconvoluted into multiple peaks, with the main peak attributed to the lattice oxygen in the [WO₄]²⁻ and [Bi₂O₂]²⁺ layers of the Bi₂WO₆ structure. nih.gov
Table 1: Typical Binding Energies of Core Levels in this compound from XPS Analysis
| Core Level | Binding Energy (eV) |
|---|---|
| Bi 4f₇/₂ | ~159.10 |
| Bi 4f₅/₂ | ~164.40 |
| W 4f₇/₂ | ~35.37 |
| W 4f₅/₂ | ~37.47 |
| O 1s (Lattice Oxygen) | ~530.01 |
The precise binding energies can vary slightly depending on the sample preparation and instrument calibration. The mole ratio of the elements can also be estimated from the XPS data, which for stoichiometric Bi₂WO₆ is approximately 2:1:6 for Bi:W:O. nih.gov
Raman Spectroscopy for Lattice Vibrations and Phase Identification
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a material, providing information about its crystal structure, phase, and purity. For this compound, Raman spectroscopy is particularly useful for identifying its characteristic orthorhombic phase. researchgate.net
The Raman spectrum of orthorhombic Bi₂WO₆ exhibits several distinct peaks. The bands in the higher frequency region, typically between 600 and 900 cm⁻¹, are assigned to the stretching vibrations of the W-O bonds within the WO₆ octahedra. researchgate.net Specifically, peaks around 792 cm⁻¹ and 819 cm⁻¹ are attributed to the asymmetric (A₂ᵤ) and symmetric (A₁g) stretching modes of the terminal O-W-O groups, respectively. researchgate.net A peak around 720 cm⁻¹ is associated with the antisymmetric bridging mode of the tungstate (B81510) chain. researchgate.net
In the lower frequency region, the bands are associated with the bending vibrations of the WO₆ octahedra and the (Bi₂O₂)₂⁺ layers. researchgate.net For instance, peaks observed at approximately 205 cm⁻¹, 258 cm⁻¹, 280 cm⁻¹, 302 cm⁻¹, and 331 cm⁻¹ are related to these bending modes. researchgate.net The presence and positions of these characteristic Raman peaks serve as a fingerprint for the orthorhombic phase of Bi₂WO₆. researchgate.net
Table 2: Characteristic Raman Peaks of Orthorhombic this compound
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~205, 258, 280, 302, 331 | Bending vibrations of WO₆ and (Bi₂O₂)₂⁺ layer |
| ~720 | Antisymmetric bridging mode of the tungstate chain |
| ~792 | Asymmetric (A₂ᵤ) stretching mode of terminal O-W-O |
| ~819 | Symmetric (A₁g) stretching mode of terminal O-W-O |
UV-Vis Diffuse Reflectance Spectroscopy for Electronic Transitions
UV-Vis Diffuse Reflectance Spectroscopy (DRS) is a key technique for determining the optical properties and estimating the band gap energy (E_g) of semiconductor materials like this compound. The technique measures the reflectance of a material over a range of wavelengths in the ultraviolet and visible regions.
This compound is known to be a visible-light-responsive material, and its UV-Vis DRS spectrum typically shows a strong absorption edge in the visible region. mdpi.comaps.org The band gap energy can be estimated from the absorption data using the Tauc plot method, which involves plotting (αhν)² versus the photon energy (hν), where α is the absorption coefficient. The extrapolation of the linear portion of the plot to the energy axis gives the value of the band gap.
For Bi₂WO₆, the reported band gap values generally range from 2.6 to 2.8 eV, which corresponds to its ability to absorb visible light. mdpi.comaps.org This property is fundamental to its application in photocatalysis. The exact band gap value can be influenced by factors such as particle size, crystallinity, and the presence of defects. aps.orgnist.gov
Time-Resolved Infrared (IR) Absorption Spectroscopy for Charge Carrier Dynamics
Time-resolved infrared (IR) absorption spectroscopy is a sophisticated technique used to study the dynamics of charge carriers (electrons and holes) in semiconductor materials following photoexcitation. This method provides insights into the processes of charge carrier generation, trapping, and recombination, which are critical for understanding the efficiency of photocatalytic and photoelectronic devices.
In the context of this compound, time-resolved IR transient absorption studies can reveal the lifetime and behavior of photogenerated charge carriers. Upon excitation with a laser pulse, changes in the IR absorption spectrum are monitored over time. The decay of the transient absorption signal provides information about the recombination kinetics of the charge carriers. For instance, time-resolved IR transient absorption traces of Bi₂WO₆ have been recorded upon excitation at different wavelengths, showing the decay of the signal on various timescales, from picoseconds to milliseconds. mdpi.com This indicates a complex charge carrier recombination process, which may involve both fast and slow decay components. The rising phase of the signal can provide information about the charge carrier generation and trapping processes. mdpi.com
Microwave Cavity Perturbation for Conductivity and Charge Carrier Lifetime
The microwave cavity perturbation (MCP) technique is a non-contact method for measuring the electrical conductivity and complex permittivity of materials. researchgate.netrsc.org It can also be used to determine the lifetime of charge carriers in semiconductors. The technique is based on the principle that the introduction of a sample into a resonant microwave cavity causes a change in the cavity's resonant frequency and quality factor (Q-factor). These changes are related to the dielectric properties and conductivity of the sample.
For a semiconductor like this compound, the MCP technique can be applied to measure its conductivity. researchgate.net By photo-exciting the sample with a light pulse and monitoring the transient changes in the microwave signal, the lifetime of the photogenerated charge carriers can be determined. This provides a contactless way to assess the electronic properties of the material. The sensitivity of the MCP technique makes it suitable for studying subtle changes in conductivity and charge carrier dynamics in response to external stimuli such as light or changes in the surrounding gas atmosphere.
Electron Microscopy Techniques for Microstructural and Compositional Mapping
Scanning Electron Microscopy (SEM) is a widely used technique for visualizing the surface morphology and microstructure of solid materials at high magnification. In the study of this compound, SEM provides direct images of the particle shape, size, and aggregation state.
SEM analysis of Bi₂WO₆ often reveals a variety of morphologies depending on the synthesis method. Common morphologies include plate-like structures, flower-like microspheres, and hierarchical architectures. These morphological features can significantly influence the material's surface area and, consequently, its performance in applications such as photocatalysis. The images produced by SEM are generated by scanning the sample with a focused beam of electrons and detecting the secondary electrons emitted from the surface, which provides topographical information.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a critical technique for characterizing the morphology, crystal structure, and microstructure of this compound (Bi₂WO₆). TEM analysis provides direct visualization of the material at the nanoscale, revealing intricate details about its physical form and crystalline nature.
Research findings consistently show that the morphology of Bi₂WO₆ can be controlled through various synthesis methods, most notably hydrothermal processes. TEM images have revealed diverse structures such as two-dimensional (2D) nanoplates or nanosheets, and more complex three-dimensional (3D) hierarchical structures that resemble flowers, composed of self-assembled nanosheets. For instance, Bi₂WO₆ synthesized via hydrothermal methods often presents as uniform square plate-like morphologies. researchgate.net In other preparations, these plates assemble into flower-like microspheres. researchgate.net
High-Resolution TEM (HRTEM) extends the capability of TEM to visualize the atomic lattice of the material. HRTEM images of this compound clearly show distinct lattice fringes, which are direct evidence of its crystalline structure. The measured spacing between these fringes can be correlated with specific crystallographic planes of the orthorhombic Bi₂WO₆ phase. For example, a frequently observed interplanar spacing is approximately 0.32 nm, which corresponds to the (111) crystal planes of Bi₂WO₆. researchgate.net This detailed structural information is crucial for understanding the material's properties and growth mechanisms.
Selected Area Electron Diffraction (SAED) is another vital TEM-based technique used to analyze the crystal structure. SAED patterns obtained from Bi₂WO₆ typically consist of concentric rings or distinct spots, which provide definitive evidence of the material's crystalline nature. wikipedia.org A pattern of discrete spots indicates a single-crystalline structure, whereas a series of rings signifies a polycrystalline nature, where the material is composed of many small, randomly oriented crystallites. researchgate.netyoutube.com SAED patterns for Bi₂WO₆ often confirm its polycrystalline orthorhombic phase, which aligns with data obtained from X-ray Diffraction (XRD) analysis. researchgate.netresearchgate.net
Table 1: Crystallographic Data for this compound from TEM Analysis
| Analytical Technique | Observation | Measured Value | Corresponding Crystal Plane |
|---|---|---|---|
| HRTEM | Lattice Fringe Spacing | 0.32 nm | (111) |
| HRTEM | Lattice Fringe Spacing | 0.276 nm | (200) |
| HRTEM | Lattice Fringe Spacing | 0.265 nm | (002) |
Energy Dispersive X-ray Spectroscopy (EDS) Elemental Mapping
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique, often coupled with electron microscopy, used to determine the elemental composition of a material. wikipedia.orgcarleton.edu When the electron beam of the microscope interacts with the sample, atoms within the sample emit characteristic X-rays. wikipedia.org The energy of these X-rays is unique to each element, allowing for qualitative and quantitative compositional analysis. libretexts.org
In the study of this compound, EDS analysis is employed to confirm the presence of the constituent elements: bismuth (Bi), tungsten (W), and oxygen (O). An EDS spectrum of Bi₂WO₆ displays distinct peaks corresponding to the characteristic X-ray emission energies for these three elements, verifying the chemical makeup of the synthesized material. mdpi.comresearchgate.net This analysis is fundamental in confirming the purity of the sample and the successful formation of the compound.
EDS elemental mapping provides further insight by visualizing the spatial distribution of these elements across a selected area of the sample. jeol.com In this technique, a full EDS spectrum is acquired at each pixel as the electron beam is scanned across the material. The resulting data is used to generate maps that show the concentration and location of each element. For this compound, elemental mapping consistently demonstrates a uniform and homogeneous distribution of Bi, W, and O throughout the nanostructures, whether they are nanoplates or complex hierarchical assemblies. mdpi.comresearchgate.net This uniformity is a key indicator of the high quality of the material and the successful incorporation of all elements into the crystal lattice. The EDS results are often presented alongside TEM or Scanning Electron Microscopy (SEM) images to correlate the elemental composition with the observed morphology. mdpi.com
Catalytic Phenomena and Mechanistic Studies Involving Bismuth Tungsten Oxide
Photocatalytic Mechanisms and Reaction Pathways
Upon illumination, the photogenerated electrons and holes on the surface of bismuth tungsten oxide initiate a series of reactions with adsorbed water and oxygen molecules to produce highly reactive oxygen species (ROS). These species are the primary agents responsible for the degradation of organic pollutants. mdpi.comnih.gov
The fundamental steps are as follows:
Hole (h⁺) Reactions: The holes in the valence band (VB) are powerful oxidants. They can directly oxidize adsorbed organic molecules or react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to form hydroxyl radicals (•OH). researchgate.netresearchgate.net
Electron (e⁻) Reactions: The electrons in the conduction band (CB) react with adsorbed molecular oxygen (O₂) to generate superoxide (B77818) radicals (O₂•⁻). mdpi.comacs.org These superoxide radicals can further react to produce other ROS, including hydrogen peroxide (H₂O₂) and subsequently more hydroxyl radicals. researchgate.net
Studies have confirmed that superoxide radicals and holes are often the principal species responsible for photodegradation processes involving Bi₂WO₆. mdpi.comacs.org While the formation of •OH radicals from water oxidation by holes is possible, some kinetic studies suggest that direct hole oxidation and the action of O₂•⁻ are the dominant pathways for the degradation of certain pollutants like rhodamine B. researchgate.net The generation of these ROS is a critical factor, as their high reactivity allows for the non-selective oxidation of a wide range of organic contaminants. researchgate.net
The kinetics of photocatalytic degradation of organic pollutants using this compound often follow the Langmuir-Hinshelwood model, which can be simplified to a pseudo-first-order kinetic model for low initial concentrations of the pollutant. researchgate.netrsc.org
The degradation rate constant, k, is influenced by several factors including the catalyst's crystallite size, crystallinity, and specific surface area. scholarly.orgsemanticscholar.org Research has shown a correlation where photocatalytic activity increases as the crystallite size decreases, due to the higher specific surface area which provides more active sites. scholarly.org However, other studies indicate that improved crystallinity, even in larger crystals, can reduce defects that act as recombination centers for electron-hole pairs, thereby enhancing photocatalytic efficiency. semanticscholar.orgmdpi.com
| Pollutant | Catalyst Condition | Rate Constant (k) (min⁻¹) | Reference |
|---|---|---|---|
| Rhodamine B | Nanosheets | 0.027 | acs.org |
| 2,4-dichlorophenol | Hydrogen-treated nanoplates | ~0.015 | researchgate.net |
| Norfloxacin | Calcined at 450°C | ~0.025 | rsc.org |
| Enrofloxacin | Calcined at 450°C | ~0.028 | rsc.org |
The photocatalytic performance of this compound is highly anisotropic and significantly influenced by its exposed crystal facets. rsc.org Different facets possess distinct surface atomic arrangements, surface energies, and electronic properties, which in turn affect reactant adsorption, charge separation, and surface reaction kinetics. rsc.orgrsc.org
This compound is a capable photocatalyst for water splitting, particularly for the oxygen evolution reaction (OER), or water oxidation, under visible light. nih.govmdpi.comresearchgate.net The principles governing this process are rooted in the electronic band structure of the semiconductor relative to the redox potentials of water.
For photocatalytic water splitting to occur:
The conduction band minimum (CBM) of the semiconductor must be more negative than the reduction potential of H⁺ to H₂ (0 V vs. NHE at pH 0).
The valence band maximum (VBM) must be more positive than the oxidation potential of H₂O to O₂ (1.23 V vs. NHE at pH 0).
Bi₂WO₆ has a valence band potential of approximately +3.19 V, which is significantly more positive than the water oxidation potential, making it thermodynamically favorable for photogenerated holes to oxidize water and produce oxygen. mdpi.com The process can be summarized as:
Charge Carrier Generation: Bi₂WO₆ + hν → e⁻ (CB) + h⁺ (VB) mdpi.com
Water Oxidation: 4h⁺ + 2H₂O → O₂ + 4H⁺ mdpi.com
While Bi₂WO₆ is efficient for water oxidation, its conduction band position is generally not negative enough for efficient hydrogen reduction. Therefore, it is often used as the OER component in Z-scheme systems or modified with co-catalysts to facilitate the hydrogen evolution reaction.
| Catalyst | Irradiation | Electron Scavenger | O₂ Evolution Rate (μmol h⁻¹) | Reference |
|---|---|---|---|---|
| BWO Nanoplates | UV/vis | AgF | 13.40 | mdpi.com |
| BWO Nanoplates | vis (λ > 400 nm) | AgF | 7.74 | mdpi.com |
| Au/BWO Microballs | vis | - | ~0.4 (H₂ evolution) | mdpi.com |
The degradation of organic molecules by this compound photocatalysis is a complex process involving multiple steps and pathways, primarily driven by the previously mentioned reactive oxygen species and direct hole oxidation. researchgate.net The specific mechanism can vary depending on the target organic molecule.
For the widely studied dye Rhodamine B (RhB), two main degradation pathways are recognized:
N-de-ethylation: This involves the stepwise removal of ethyl groups from the nitrogen atoms of the RhB molecule. This process is often characterized by a blue shift in the maximum absorption wavelength of the RhB solution in UV-Vis spectra. researchgate.netresearchgate.net
Chromophore Cleavage: This pathway involves the destruction of the conjugated xanthene structure of the dye, which is responsible for its color. This leads to a gradual decrease in the main absorption peak without a significant shift. researchgate.net
These two processes can occur competitively or sequentially. researchgate.net Following these initial steps, the resulting intermediates undergo further oxidation, leading to ring-opening and eventual mineralization into simpler inorganic molecules like CO₂, H₂O, and mineral acids. nih.gov Studies using techniques like liquid chromatography-mass spectrometry (LC/MS/MS) have identified various intermediates, including de-ethylated products and small organic acids like succinic acid, benzoic acid, and phthalic acid, confirming the stepwise degradation process. nih.gov
Electrocatalytic Mechanisms and Redox Processes
Beyond photocatalysis, this compound also demonstrates significant activity as an electrocatalyst, particularly for the anodic oxidation of organic pollutants. mdpi.com In an electrocatalytic system, a Bi₂WO₆-modified electrode serves as the anode where oxidation occurs.
The primary mechanism for the degradation of organic pollutants via electrocatalysis on a Bi₂WO₆ anode involves the electrochemical generation of powerful oxidizing agents, primarily hydroxyl radicals (•OH), from the oxidation of water at the anode surface. mdpi.commdpi.com
The key steps in the electro-oxidation process are:
Water molecules are discharged on the anode surface (M) to form adsorbed hydroxyl radicals (M(•OH)).
M + H₂O → M(•OH) + H⁺ + e⁻
These highly reactive M(•OH) radicals then attack the organic pollutants (R) adsorbed on or near the electrode surface, leading to their degradation and mineralization.
M(•OH) + R → M + Degradation Products → CO₂ + H₂O
The efficiency of this process is highly dependent on the electrode's properties, such as its surface area and crystallite size. Materials with smaller crystallites and higher surface areas generally exhibit better electrocatalytic activity because they provide more active sites for the generation of hydroxyl radicals. mdpi.com The performance is also influenced by operational parameters like current density and the type and concentration of the supporting electrolyte. mdpi.com The process is considered an advanced oxidation process, capable of complete mineralization of biorecalcitrant organic compounds. researchgate.net
Electrochemical Oxidation Reactions and Pathways
This compound serves as a robust electrocatalyst for the degradation of various organic pollutants. A notable example is the electrochemical oxidation of Rhodamine B (RhB), a common dye found in industrial wastewater. mdpi.com The degradation process is primarily driven by the generation of highly reactive hydroxyl radicals (•OH) at the surface of the Bi₂WO₆ electrode. mdpi.com These radicals are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances.
The general mechanism for the electrocatalytic oxidation of organic pollutants (P) in an electrolytic cell using a Bi₂WO₆ anode can be outlined as follows:
Generation of Adsorbed Hydroxyl Radicals: Water molecules are discharged at the anode surface to produce adsorbed hydroxyl radicals. H₂O → •OHads + H⁺ + e⁻
Oxidation of Organic Pollutants: The adsorbed hydroxyl radicals then react with the organic pollutants, leading to their degradation. P + •OHads → Degradation Products
In the case of Rhodamine B, the electrochemical oxidation pathway involves the attack of hydroxyl radicals, leading to the breakdown of the dye's chromophore structure. mdpi.com At lower concentrations of RhB, the degradation is rapid as the reaction occurs at the solid-liquid interface, where the electrochemical oxidation is faster than the diffusion of the dye. mdpi.com However, at higher concentrations, the accumulation of total organic carbon (TOC) can hinder the process by blocking the generated hydroxyl radicals, thus reducing the electrocatalytic efficiency. mdpi.com The formation of hydroxyl radicals is considered the rate-limiting step in this process. mdpi.com
Beyond dyes, this compound has shown potential in the electrochemical oxidation of other organic compounds, such as formic acid and oxalic acid, although detailed mechanistic pathways for these specific reactions on Bi₂WO₆ are a subject of ongoing research. researchgate.net
Role of Redox Potentials and Surface Area in Electrocatalysis
The electrocatalytic performance of this compound is intrinsically linked to its redox potentials and surface area. The valence band (VB) and conduction band (CB) positions of Bi₂WO₆ determine its redox capabilities. The potential of the VB is sufficiently positive to drive oxidation reactions, including the generation of hydroxyl radicals from water. researchgate.net
The surface area of the electrocatalyst plays a crucial role in its efficiency. A larger surface area provides more active sites for the electrochemical reactions to occur, thereby enhancing the catalytic activity. Studies have shown a direct correlation between the surface area of Bi₂WO₆ and its electrocatalytic performance in the degradation of pollutants. mdpi.com For instance, Bi₂WO₆ samples synthesized at lower temperatures tend to have smaller crystallite sizes and consequently larger surface areas, leading to superior electrocatalytic activity. mdpi.comresearchgate.net
The following interactive table presents data on the relationship between the synthesis temperature, crystallite size, calculated surface area, and the degradation efficiency of Rhodamine B using different Bi₂WO₆ samples.
| Sample | Synthesis Temperature (°C) | Crystallite Size (nm) | Calculated Surface Area (m²/g) | RhB Degradation Efficiency (%) |
| BWO-600 | 600 | 17.1 | 38.13 | ~97 |
| BWO-700 | 700 | 39.2 | 16.63 | ~90 |
| BWO-800 | 800 | 48.5 | 13.44 | ~50 |
| BWO-900 | 900 | 83.7 | 7.79 | ~25 |
Data sourced from a study on the electrocatalytic oxidation of Rhodamine B. mdpi.com
As the table illustrates, the BWO-600 sample, with the smallest crystallite size and largest surface area, exhibits the highest degradation efficiency. This underscores the importance of synthesizing Bi₂WO₆ with optimized morphological and structural properties to maximize its electrocatalytic potential.
Theoretical Modeling of Catalytic Processes
Theoretical modeling, particularly using Density Functional Theory (DFT), provides invaluable insights into the catalytic mechanisms at the atomic level, which are often challenging to probe experimentally.
Density Functional Theory (DFT) for Reaction Intermediates and Transition States
Density Functional Theory calculations are a powerful tool for investigating the electronic structure, adsorption energies of reactants and intermediates, and the energy barriers of reaction pathways on the surface of catalysts like this compound. DFT studies can elucidate the nature of active sites and the role of surface defects in catalytic reactions.
Furthermore, DFT is used to map out the potential energy surface of a reaction, identifying the structures and energies of reaction intermediates and transition states. The transition state is the highest energy point along the reaction coordinate and determining its energy allows for the calculation of the activation energy barrier. A lower activation energy implies a faster reaction rate. While specific DFT studies detailing the transition states for the electrochemical oxidation of various organic pollutants on Bi₂WO₆ are still emerging, the methodology has been successfully applied to other catalytic systems, providing a framework for future investigations. preprints.org
DFT calculations also help in understanding the electronic properties that govern the catalytic activity of Bi₂WO₆. For example, calculations of the density of states (DOS) can reveal the contributions of different atomic orbitals (Bi 6p, W 5d, O 2p) to the valence and conduction bands, which is crucial for understanding charge transfer processes during catalysis. mdpi.com
Advanced Functional Properties and Their Underlying Principles
Ferroelectric and Piezoelectric Phenomena
Bismuth Tungsten Oxide is a well-known lead-free ferroelectric and piezoelectric material, making it a promising candidate for applications in sensors, actuators, and non-volatile memory devices. researchgate.netaps.org Its high Curie temperature further enhances its suitability for high-temperature applications. researchgate.netaps.org
The ferroelectric and piezoelectric properties of this compound are intrinsically linked to its crystal structure. Bi₂WO₆ belongs to the Aurivillius phase family, which is characterized by a structure of perovskite-like layers, in this case, (WO₄)²⁻, sandwiched between fluorite-like (Bi₂O₂)₂⁺ layers. researchgate.netwikipedia.org
The origin of ferroelectricity stems from a structural instability that leads to a polar distortion within the crystal lattice. researchgate.net At room temperature, Bi₂WO₆ adopts a polar orthorhombic crystal structure with the P2₁ab space group. researchgate.net This polarity is primarily caused by significant displacements of the bismuth (Bi) ions within the (Bi₂O₂)₂⁺ layers and the off-centering of tungsten (W) atoms within the WO₆ octahedra of the perovskite layer. researchgate.netacs.org This collective atomic displacement creates a net electric dipole moment, resulting in spontaneous polarization, the hallmark of a ferroelectric material. acs.org The estimated spontaneous polarization value can be substantial, around 50-54 μC/cm². researchgate.netacs.org Since piezoelectricity is a direct consequence of a non-centrosymmetric and polar crystal structure, the same atomic displacements that cause ferroelectricity also give rise to the piezoelectric effect in this compound.
The electromechanical properties of this compound are highly dependent on its crystallographic phase, which changes with temperature. The material undergoes a sequence of phase transitions as it is heated. researchgate.net
| Temperature Range | Crystal System | Space Group | Phase Property |
| Room Temperature | Orthorhombic | P2₁ab | Ferroelectric |
| ~670°C | Orthorhombic | B2cb | Polar (Ferroelectric) |
| Above ~950°C | Monoclinic | A2/m | Paraelectric |
This table summarizes the temperature-dependent phase transitions of this compound. aps.orgresearchgate.net
The electromechanical coupling, which is the basis of the piezoelectric effect, is strongest in the ferroelectric phases (P2₁ab and B2cb). In these phases, the material's crystal structure lacks a center of symmetry, allowing for the generation of an electric charge in response to applied mechanical stress. The transition from the orthorhombic P2₁ab phase to the B2cb phase involves complex rotations of the WO₆ octahedra, which alters the lattice parameters and can affect the magnitude of the piezoelectric response. researchgate.netresearchgate.net
The most significant change occurs at the Curie temperature (around 950°C), where Bi₂WO₆ transitions from a ferroelectric to a paraelectric phase. aps.orgresearchgate.net In the paraelectric A2/m phase, the crystal structure becomes centrosymmetric. This restoration of symmetry eliminates the spontaneous polarization and, consequently, the piezoelectric effect. aps.org Therefore, the operational temperature for any piezoelectric application of this compound is limited by its Curie temperature.
Defect engineering is an emerging strategy to modify and enhance the functional properties of materials, including the piezoelectricity of this compound. By intentionally introducing defects such as oxygen vacancies, grain boundaries, or dopant ions, it is possible to alter the local crystal structure and electronic properties, which can in turn influence the piezoelectric response. nih.gov
Studies on similar materials, such as bismuth sulfide (B99878) (Bi₂S₃), have shown that creating sulfur vacancies induces an asymmetric contraction and elongation of bonds, which produces local dipole moments and improves the material's piezoelectric response. rsc.orgnih.gov This defect-engineering approach provides a pathway to design high-performance piezoelectric catalysts and could be similarly applied to enhance the piezoelectric coefficients of this compound for sensor and actuator applications.
A key advantage of this compound as a functional material is its exceptionally high Curie temperature (T_c). The Curie temperature is the critical point at which a material transitions from its ferroelectric state to a paraelectric state, losing its spontaneous polarization. wikipedia.org For Bi₂WO₆, this transition occurs at approximately 950-960°C. researchgate.netresearchgate.net
This high T_c is a characteristic feature of many Aurivillius-phase compounds and signifies excellent thermal stability of the ferroelectric properties. scilit.com It makes this compound a highly attractive lead-free candidate for piezoelectric devices that must operate reliably in high-temperature environments, such as in automotive, aerospace, or industrial monitoring applications. aps.org
| Material | Curie Temperature (T_c) |
| This compound (Bi₂WO₆) | ~950°C |
| Bismuth Titanate (Bi₄Ti₃O₁₂) | ~675°C |
| Lead Zirconate Titanate (PZT) | 180-350°C |
| Barium Titanate (BaTiO₃) | ~130°C |
This table provides a comparison of the Curie temperatures for this compound and other common piezoelectric materials. aps.orgresearchgate.net
Sensing Mechanisms and Fundamental Principles
This compound's properties as a semiconductor material enable its use in chemical sensors, particularly for the detection of various gases. Its sensing capability relies on changes in its electrical resistance upon exposure to target gas molecules.
The gas sensing mechanism of this compound is similar to that of other n-type metal oxide semiconductors. nih.gov The process is governed by charge transfer interactions between the gas molecules and the sensor's surface. youtube.com
Baseline Establishment in Air: In an air environment, oxygen molecules (O₂) adsorb onto the surface of the Bi₂WO₆. Due to the material's operating temperature, these oxygen molecules capture free electrons from the conduction band of the n-type semiconductor, forming chemisorbed oxygen ions (like O₂⁻, O⁻, or O²⁻). nih.govyoutube.com
O₂ (gas) + e⁻ → O₂⁻ (adsorbed)
Detection of Nitrogen Dioxide (NO₂): Nitrogen dioxide (NO₂) is a strong oxidizing gas. When a Bi₂WO₆ sensor is exposed to NO₂, the gas molecules adsorb on the surface and extract additional electrons from the conduction band, a process that is energetically favorable. researchgate.netnih.gov
NO₂ (gas) + e⁻ → NO₂⁻ (adsorbed)
This action traps more charge carriers, widening the electron depletion layer and thereby causing a significant increase in the sensor's resistance. nih.gov This change in resistance is measured as the sensor's response signal.
Detection of Hydrogen (H₂): Hydrogen (H₂) is a reducing gas. When H₂ molecules come into contact with the heated sensor surface, they react with the pre-adsorbed oxygen ions. youtube.comumons.ac.be
H₂ (gas) + O⁻ (adsorbed) → H₂O (gas) + e⁻
| Gas Type | Interaction with Sensor Surface | Effect on Depletion Layer | Change in Resistance |
| Nitrogen Dioxide (NO₂) (Oxidizing) | Extracts electrons from the conduction band | Widens | Increases |
| Hydrogen (H₂) (Reducing) | Reacts with surface oxygen, releasing electrons back | Narrows | Decreases |
This table summarizes the fundamental principles of NO₂ and H₂ gas sensing by this compound.
Electrochemical Sensing Mechanisms (e.g., H2O2, Hydroquinone (B1673460), Resorcinol)
This compound (Bi₂WO₆) has demonstrated significant potential as an electrochemical sensor for detecting various environmental and biological analytes. The sensing mechanism is rooted in its unique electronic properties and high electrocatalytic activity, which facilitate the oxidation or reduction of target molecules at the electrode surface.
Hydrogen Peroxide (H₂O₂): The electrochemical detection of H₂O₂ using bismuth-based composites, particularly those incorporating tungsten, relies on the material's ability to catalyze the reduction or oxidation of H₂O₂. Studies on composites of bismuth oxide and bismuth oxyselenide (B8403211) have shown that the material's composition and morphology play a crucial role. While tungsten doping in some bismuth oxyselenide composites has shown an antagonistic effect, reducing sensitivity, the underlying principle involves a complex interplay of oxidation-reduction processes on the material's surface. mdpi.comresearchgate.net For instance, undoped bismuth oxyselenide composites have demonstrated high sensitivity to H₂O₂. mdpi.comresearchgate.netproquest.com The sensing performance is typically evaluated using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), which measure the current response to varying concentrations of H₂O₂. mdpi.comresearchgate.net A wide linear detection range, from micromolar concentrations, has been reported for such bismuth-based nanocomposites. proquest.comresearchgate.net
Hydroquinone (HQ) and Resorcinol (B1680541) (RS): Bismuth tungstate (B81510) has been successfully utilized for the simultaneous detection of hydroquinone and resorcinol, which are isomers of dihydroxybenzene. rsc.orgresearchgate.net The mechanism involves distinct electrochemical processes for each isomer at the Bi₂WO₆-modified electrode. rsc.org During detection, hydroquinone is oxidized to quinone, a reaction involving the loss of two protons and two electrons. rsc.org This redox process generates a measurable electrochemical signal. The specific redox behavior and semiconducting nature of Bi₂WO₆ provide a platform for this efficient detection. rsc.orgresearchgate.net The material exhibits different oxidation potentials for HQ and RS, allowing for their simultaneous determination without signal interference. rsc.org The performance of Bi₂WO₆ as a sensor for these analytes is detailed in the table below.
Table 1: Electrochemical Sensing Performance of Bi₂WO₆ for Hydroquinone and Resorcinol
| Analyte | Linear Range | Limit of Detection (LOD) |
|---|---|---|
| Hydroquinone (HQ) | 200 µM – 5 mM | 57 µM |
| Resorcinol (RS) | 20 µM – 5 mM | 4.3 µM |
Data sourced from studies on the simultaneous detection of HQ and RS. rsc.orgresearchgate.net
Role of Electronic Interactions and Surface Adsorption
The synergistic effect between bismuth and tungstate is critical, leading to highly efficient interaction between the modified electrode and the target analytes. rsc.orgresearchgate.net This synergy enhances the interfacial electron transfer, a key process in electrochemical reactions. rsc.org In the case of hydroquinone and resorcinol sensing, the electronic interaction greatly influences the redox process due to the binding affinity of bismuth and tungsten oxide with the pollutants. rsc.orgresearchgate.net This strong affinity facilitates the adsorption of analyte molecules onto the electrode surface.
Surface adsorption is the initial and crucial step in the sensing mechanism. The high surface area of nanostructured Bi₂WO₆ provides numerous active sites for analyte molecules to adsorb. rsc.org Once adsorbed, the electronic properties of both the analyte and the sensor material are modulated. For instance, in metal oxide gas sensors, the adsorption of gas molecules leads to charge transfer between the adsorbate and the sensor surface, causing a change in the material's electrical resistance. ucc.ienih.govmdpi.com A similar principle applies in an electrochemical environment, where the adsorption and subsequent redox reaction of analytes like H₂O₂, hydroquinone, or resorcinol lead to a measurable current. The specific surface chemistry and the presence of defects or vacancies can further enhance adsorption and the subsequent electronic interactions, thereby improving sensing performance. rsc.orgmdpi.com
Photoelectrochemical Principles
This compound is recognized as a promising material for photoelectrochemical (PEC) applications, particularly for solar-driven water splitting. uq.edu.au Its utility in this field stems from its favorable band gap, which allows for the absorption of visible light, and its chemical stability. uq.edu.aursc.org
Mechanisms of Photoelectrochemical Water Splitting
Light Absorption: When a semiconductor photoanode, such as Bi₂WO₆, is illuminated with light of energy greater than its band gap, photons are absorbed, exciting electrons from the valence band (VB) to the conduction band (CB). This process generates electron-hole pairs (e⁻-h⁺). nih.gov
Charge Separation and Transport: The generated electrons and holes are separated by the electric field present at the semiconductor-electrolyte interface (known as the space-charge layer). In an n-type semiconductor photoanode like Bi₂WO₆, the holes migrate towards the photoanode/electrolyte interface, while the electrons travel through the bulk of the material to the counter electrode via an external circuit. nih.govresearchgate.net
Surface Redox Reactions: At the photoanode surface, the accumulated holes oxidize water molecules to produce oxygen gas and protons (2H₂O + 4h⁺ → O₂ + 4H⁺). acs.org Simultaneously, at the counter electrode (cathode), the electrons reduce protons to produce hydrogen gas (2H⁺ + 2e⁻ → H₂). acs.org
Bismuth-based materials, including Bi₂WO₆, are advantageous for this process due to their suitable band edge positions for water splitting and their ability to harvest visible light, which constitutes a significant portion of the solar spectrum. uq.edu.au
Charge Separation and Transport at Photoelectrode Interfaces
By creating a heterojunction between Bi₂WO₆ and another semiconductor (e.g., WO₃, BiVO₄, ZnO), an internal electric field is established at the interface. researchgate.netacs.org This built-in potential facilitates the spatial separation of electrons and holes, directing them towards opposite ends of the heterostructure. researchgate.net For example, in a WO₃/BiVO₄ heterojunction, the band alignment favors the transfer of excited electrons from BiVO₄ to WO₃, while holes remain in the BiVO₄, effectively suppressing recombination. acs.org This improved charge separation enhances the lifetime of the charge carriers, allowing more of them to reach the respective interfaces to drive the water splitting reactions. researchgate.netresearchgate.net The result is a significant increase in the measured photocurrent density, which is a direct indicator of PEC performance. nih.govresearchgate.net The charge transfer resistance at the electrode/electrolyte interface is also reduced, further boosting the water oxidation kinetics. researchgate.net
Thermoelectric Principles
Thermoelectric materials can directly convert heat energy into electrical energy and vice-versa, governed by principles of charge and heat transport within the material. While this compound is not a conventional thermoelectric material like bismuth telluride, the fundamental principles governing thermoelectric efficiency would apply. ferrotec.comwikipedia.org
Charge Transport and Phonon Scattering Mechanisms
The efficiency of a thermoelectric material is quantified by a dimensionless figure of merit, ZT, which depends on the Seebeck coefficient, electrical conductivity, and thermal conductivity. frontiersin.org To achieve a high ZT, a material must possess high electrical conductivity (efficient charge transport) and low thermal conductivity (inefficient heat transport). wikipedia.org
Charge Transport: In a semiconductor like this compound, charge transport is carried out by electrons and holes. High electrical conductivity requires a sufficient concentration of charge carriers and high carrier mobility. Doping with other elements can be a strategy to optimize the carrier concentration and enhance electrical transport properties. mdpi.com
Phonon Scattering: Thermal conductivity in a crystalline solid has two main components: an electronic part, carried by charge carriers, and a lattice part, carried by phonons (quantized lattice vibrations). wikipedia.org To enhance thermoelectric performance, the lattice thermal conductivity must be minimized without significantly impairing electrical conductivity. This is achieved by introducing mechanisms that effectively scatter phonons. mdpi.com
Phonon scattering can be enhanced by:
Point Defects: Introducing foreign atoms through doping creates mass fluctuations and strain fields in the crystal lattice that scatter short-wavelength phonons. mdpi.com
Grain Boundaries: In polycrystalline materials, the interfaces between grains act as effective scattering centers for a wide range of phonons. frontiersin.org
Nanostructuring: Creating nanoscale features or embedding nanoparticles within the material matrix introduces a high density of interfaces that effectively scatter mid-to-long wavelength phonons. mdpi.com
By engineering the material's structure to include various scattering centers, the mean free path of phonons is reduced, leading to a significant decrease in lattice thermal conductivity and a potential enhancement in the thermoelectric figure of merit. mdpi.comnih.gov Ultrafast transport of hot charge carriers can also influence phonon behavior in bismuth-based materials. arxiv.orgaps.orgconsensus.app
Role of Defect Chemistry in Thermoelectric Performance
Defect chemistry plays a pivotal role in tailoring the thermoelectric performance of materials by influencing their electronic and thermal transport properties. In this compound (Bi₂WO₆), as in other thermoelectric materials, the introduction and control of point defects such as vacancies, interstitials, and substitutions are critical strategies for enhancing the dimensionless figure of merit (ZT), which is a key indicator of thermoelectric efficiency. The ZT is defined as ZT = (S²σ)T/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. The challenge lies in the intricate interplay between these parameters, as they are often interdependent.
The introduction of defects in this compound can significantly alter its carrier concentration, which in turn affects both the electrical conductivity and the Seebeck coefficient. For instance, creating oxygen vacancies is a common approach in oxide materials to increase the number of charge carriers. In a simplified model, the formation of an oxygen vacancy (Vö) can release two electrons into the conduction band, thereby increasing the n-type carrier concentration. This enhancement in carrier concentration generally leads to an increase in electrical conductivity. However, an excessively high carrier concentration can be detrimental to the Seebeck coefficient, as the Seebeck coefficient is often inversely related to the carrier concentration. Therefore, optimizing the concentration of oxygen vacancies is crucial to achieve a high power factor (S²σ).
Similarly, the creation of bismuth or tungsten vacancies can also modulate the electronic structure and carrier concentration. Bismuth vacancies, for example, can act as acceptor defects, potentially leading to p-type behavior or compensating for n-type carriers from oxygen vacancies. The precise control over the stoichiometry of bismuth and tungsten during synthesis is therefore a key factor in tuning the thermoelectric properties.
From a thermal transport perspective, defects act as scattering centers for phonons, which are the primary heat carriers in a solid. The introduction of point defects, such as vacancies or substitutional atoms, disrupts the periodicity of the crystal lattice, leading to increased phonon scattering and a subsequent reduction in the lattice thermal conductivity (κ_L). A lower thermal conductivity is desirable for a high ZT value, as it helps to maintain a large temperature gradient across the material.
While extensive research has been conducted on the role of defect chemistry in enhancing the thermoelectric performance of various oxide and bismuth-containing compounds, specific experimental data and detailed research findings for this compound remain limited in the public domain. The majority of defect engineering studies on Bi₂WO₆ have focused on its photocatalytic properties, where the generation of oxygen and bismuth vacancies has been shown to improve charge separation and carrier mobility for catalytic reactions.
The principles of defect engineering in other thermoelectric oxides can, however, provide a conceptual framework for understanding its potential in this compound. For example, in materials like strontium titanate (SrTiO₃), controlled introduction of oxygen vacancies and aliovalent doping on both cation sites have been highly effective in optimizing the carrier concentration and reducing thermal conductivity, leading to significant enhancements in their thermoelectric performance.
Table 1: Potential Effects of Intrinsic Point Defects on Thermoelectric Properties of this compound (Conceptual)
| Defect Type | Expected Impact on Carrier Concentration | Expected Impact on Electrical Conductivity (σ) | Expected Impact on Seebeck Coefficient (S) | Expected Impact on Thermal Conductivity (κ) |
| Oxygen Vacancy (Vö) | Increase (n-type) | Increase | Decrease | Decrease |
| Bismuth Vacancy (V"'Bi) | Decrease (n-type) or Increase (p-type) | Decrease | Increase | Decrease |
| Tungsten Vacancy (V"'"'W) | Decrease (n-type) or Increase (p-type) | Decrease | Increase | Decrease |
This table is based on general principles of defect chemistry in oxides and is intended to be conceptual due to the lack of specific experimental data for the thermoelectric properties of defect-engineered this compound.
Further dedicated research focusing on the synthesis of non-stoichiometric this compound and the systematic characterization of its thermoelectric properties as a function of defect concentration is necessary to fully elucidate the role of defect chemistry in its thermoelectric performance and to provide the detailed data required for comprehensive analysis and application.
Computational and Theoretical Approaches to Bismuth Tungsten Oxide Research
First-Principles Calculations (e.g., DFT)
First-principles calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of computational materials research. These methods solve the quantum mechanical equations governing the behavior of electrons in a material, allowing for the prediction of a wide range of properties from the ground up, without empirical parameters.
DFT calculations are instrumental in determining the electronic band structure of Bi₂WO₆, which is crucial for understanding its optical and photocatalytic properties. The band gap, the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM), dictates the material's light absorption characteristics.
Theoretical calculations have shown that the nature of the band gap in Bi₂WO₆ can be complex. Some studies using the Perdew-Burke-Ernzerhof (PBE) functional within DFT predict a direct band gap. However, more advanced methods that include spin-orbit coupling (SOC) or quasi-particle corrections (like the GW approximation) often predict an indirect band gap, which is in better agreement with some experimental observations. sci-hub.box For instance, one study reported a direct band gap at the PBE level, which changed to indirect when SOC was included or at the GW level. researchgate.net
The calculated band gap values can vary depending on the computational method used. Standard DFT functionals tend to underestimate the band gap of semiconductors. To address this, more sophisticated approaches such as hybrid functionals (e.g., HSE06) or the GW approximation are employed to obtain more accurate predictions. sci-hub.box The inclusion of Hubbard potentials (DFT+U) for the W-5d and O-2p orbitals has also been used to correct the band gap energies and account for on-site coulombic repulsion. researchgate.netresearchgate.net
Below is a table summarizing some of the theoretically predicted band gaps for Bi₂WO₆ using different computational methods.
| Computational Method | Predicted Band Gap (eV) | Nature of Band Gap |
| PBE | 2.32 | Direct |
| PBE + SOC | - | Indirect |
| G₀W₀ | 2.37 | Indirect |
| DFT (Ultrasoft Pseudopotential) | 2.595 | Indirect |
This table is generated based on data from multiple sources. sci-hub.boxtitech.ac.jp
Analysis of the partial density of states (PDOS) from DFT calculations reveals the atomic orbital contributions to the valence and conduction bands. For Bi₂WO₆, the valence band is primarily composed of hybridized Bi-6s and O-2p orbitals. titech.ac.jpmdpi.com The conduction band is mainly formed by W-5d and Bi-6p states. titech.ac.jp This understanding of the orbital parentage of the band edges is critical for explaining the electronic transitions and the behavior of photogenerated charge carriers.
The layered crystal structure of Bi₂WO₆, consisting of alternating [Bi₂O₂]²⁺ and [WO₄]²⁻ layers, gives rise to a unique electronic structure. european-mrs.com This structure can create an internal electric field that promotes the efficient separation of photogenerated electrons and holes, a key factor in its photocatalytic activity. european-mrs.com
Defects, such as oxygen vacancies, can significantly influence the electronic and photocatalytic properties of Bi₂WO₆. researchgate.net First-principles calculations can be used to determine the formation energies of various point defects, providing insights into their stability and concentration.
Oxygen vacancies are common defects in metal oxides and can be induced through various methods, including chemical doping or electron irradiation. researchgate.net Theoretical studies can model the effect of these vacancies on the electronic structure. For example, the introduction of oxygen vacancies can create localized defect states within the band gap, which can alter the material's light absorption and charge carrier dynamics. researchgate.net In situ transmission electron microscopy experiments have shown that electron irradiation can break the weaker Bi-O bonds, leading to the formation of oxygen vacancies. researchgate.net
DFT calculations have also been employed to study the effects of doping on the properties of Bi₂WO₆. For instance, incorporating elements like iron has been investigated to narrow the band gap and improve the solar spectrum utilization. acs.org
While direct simulation of the real-time dynamics of charge carriers is computationally intensive, first-principles calculations provide the necessary parameters for such simulations. The layered structure of Bi₂WO₆ is believed to facilitate the separation and transport of photoexcited charge carriers due to an internal electrostatic field perpendicular to the layers. researchgate.net The unique composition of the valence and conduction bands, with contributions from different atomic orbitals, also influences the mobility of electrons and holes.
Femtosecond transient absorption spectroscopy, an experimental technique, has been used to monitor the real-time charge carrier dynamics in Bi₂WO₆-based heterostructures, providing valuable data that can be used to validate and refine theoretical models. scispace.com
Molecular Dynamics Simulations for Structural Dynamics
Molecular dynamics (MD) simulations are a powerful tool for studying the time evolution of a system of atoms and molecules. By solving Newton's equations of motion for each particle, MD can provide insights into the structural dynamics, phase transitions, and other temperature-dependent properties of materials.
In the context of Bi₂WO₆ and related materials, MD simulations have been used to investigate ionic motion and conductivity. For example, in doped Bi₂WO₆, which exhibits oxygen ion conductivity, MD can help to elucidate the jump mechanisms of the oxide ions. These simulations can complement experimental techniques like nuclear magnetic resonance (NMR) spectroscopy to provide a comprehensive picture of the ionic dynamics. sci-hub.box
Theoretical Modeling of Surface Interactions and Adsorption
The surface properties of Bi₂WO₆ are critical for its performance in applications such as photocatalysis, as these reactions occur at the material's surface. Theoretical modeling, often using DFT, can be used to study the stability of different crystal facets and their interactions with adsorbed molecules.
Studies have suggested that the {001} facet of Bi₂WO₆ is particularly important for its photocatalytic activity. Theoretical calculations have indicated that the Bi₂WO₆ (001) surface has a higher atomic density and a higher adsorption capacity, which can lead to enhanced photocatalytic performance.
Furthermore, simulations can model the adsorption of specific molecules onto the surface of Bi₂WO₆. For example, molecular dynamics simulations have been used to investigate the adsorption energy of molecules on related photocatalytic materials, confirming that stronger adsorption can be correlated with higher photocatalytic activity. researchgate.net
Prediction of Optical and Spectroscopic Properties
Computational methods, particularly those based on first-principles calculations, are powerful tools for predicting and understanding the optical and spectroscopic properties of bismuth tungsten oxide (Bi₂WO₆). These theoretical approaches allow researchers to investigate fundamental characteristics like the electronic band structure, optical absorption, and dielectric response, which are crucial for the material's applications in photocatalysis and optoelectronics.
Electronic Structure and Band Gap Calculations
The foundation for predicting optical properties lies in accurately calculating the electronic band structure. Density Functional Theory (DFT) is a widely used method for this purpose. researchgate.net Standard DFT calculations have suggested that Bi₂WO₆ is an indirect band-gap semiconductor, with a calculated band gap of 2.595 eV. researchgate.net Analysis of the density of states indicates that the valence band is primarily composed of hybridized Bi-6s and O-2p orbitals, while the conduction band is mainly formed by W-5d and Bi-6p states. researchgate.netrsc.org
However, it is well-known that standard DFT functionals often underestimate band gaps. aps.org To achieve results that align more closely with experimental observations (typically 2.7-2.8 eV), more advanced theoretical methods are employed. researchgate.netrsc.org For instance, correcting the DFT-computed band gap can be done by including Hubbard potentials (DFT+U) or by using more sophisticated approaches like Quasi-Particle (QP) GW calculations. nih.govrsc.org
The nature of the band gap in Bi₂WO₆ is also a subject of detailed computational investigation. While some calculations at the PBE (Perdew–Burke–Ernzerhof) level without Spin-Orbit Coupling (SOC) suggest a direct band gap, the inclusion of SOC or the use of GW corrections changes the character of the band gap to indirect, which is in better agreement with experimental findings. nih.govrsc.org
Calculation of Optical Spectra and Excitonic Effects
Beyond the band gap, theoretical methods can predict the full optical absorption spectrum. The optical response of Bi₂WO₆ has been computed using several approximations, including the independent-particle approximation (IPA), random phase approximation (RPA), and time-dependent DFT (TDDFT). nih.govrsc.org
A critical aspect for accurately modeling the optical properties of Bi₂WO₆ is the inclusion of electron-hole interactions, or excitonic effects. nih.govlums.edu.pk The Bethe-Salpeter equation (BSE) is a state-of-the-art method used to capture these effects. nih.govrsc.org Studies have shown that the BSE approach provides the best agreement with experimental optical response data for this compound. nih.gov This indicates that strong excitonic effects significantly influence the material's optical absorption. nih.govrsc.org These advanced calculations have proven crucial for explaining the experimentally observed optical absorption characteristics. lums.edu.pk
Prediction of Other Optical Constants
First-principles calculations also provide predictions for various other optical properties. Theoretical studies have been conducted to determine the dielectric function, conductivity, refractive index, absorption coefficients, reflectivity, and loss function for Bi₂WO₆. researchgate.net One DFT-based study reported a calculated static dielectric constant of 2.83 and a refractive index of 1.68. researchgate.net These predicted values offer a theoretical basis for the material's research and potential applications. researchgate.net
Table 1: Theoretically Predicted Optical and Electronic Properties of this compound
| Property | Predicted Value/Nature | Computational Method/Level of Theory |
| Electronic Band Gap | 2.595 eV | DFT |
| Indirect | DFT | |
| Indirect | PBE with SOC / G₀W₀ / scGW | |
| Direct | PBE without SOC | |
| Valence Band Composition | Hybrid O 2p & Bi 6s | DFT |
| Conduction Band Composition | W 5d | DFT |
| Static Dielectric Constant | 2.83 | DFT |
| Refractive Index | 1.68 | DFT |
| Optical Absorption | Strong excitonic effects | Bethe-Salpeter Equation (BSE) |
Materials Design and Interface Engineering for Bismuth Tungsten Oxide Systems
Doping Strategies and Their Mechanistic Effects
Doping, the intentional introduction of impurities into a material, is a powerful technique to modify the electronic and structural properties of bismuth tungsten oxide. This can be broadly categorized into cationic, anionic, and self-doping, each with distinct mechanistic effects.
Incorporating metal ions into the Bi₂WO₆ lattice, known as cationic doping, can create new impurity levels within the band gap, reducing the energy required for electron excitation. This doping can also induce lattice distortions, which act as trapping sites for photogenerated charges, thereby improving carrier separation. semanticscholar.org
For instance, doping Bi₂WO₆ with tin (Sn) has been shown to enhance its photocatalytic activity. The introduction of Sn ions can suppress the recombination of photogenerated charges and increase the specific surface area, providing more active sites for reactions. semanticscholar.org A study on Sn-doped Bi₂WO₆ revealed that a 2% Sn doping concentration exhibited the highest photocatalytic degradation of methylene (B1212753) blue, reaching 92.0% after 60 minutes of irradiation, compared to 80.6% for pure Bi₂WO₆. semanticscholar.org The first-order reaction rate constant for the 2% Sn-doped sample was 1.7 times higher than that of the undoped material. semanticscholar.org
Table 1: Effect of Sn-doping on the Photocatalytic Degradation of Methylene Blue by Bi₂WO₆
| Dopant Concentration | Degradation Percentage (60 min) | First-Order Rate Constant (min⁻¹) |
|---|---|---|
| Pure Bi₂WO₆ | 80.6% | 0.0176 |
| 1% Sn-Bi₂WO₆ | 83.7% | 0.0235 |
| 2% Sn-Bi₂WO₆ | 92.0% | 0.0300 |
Data sourced from a study on the synthesis of tin-doped three-dimensional flower-like bismuth tungstate (B81510). semanticscholar.org
Similarly, doping with other metal ions like copper has also been investigated to improve the photocatalytic performance of Bi₂WO₆. These dopants can alter the material's electronic band structure and enhance its ability to absorb visible light. researchgate.net
Anionic doping involves replacing the oxygen atoms in the Bi₂WO₆ lattice with other anions or creating oxygen vacancies. Oxygen vacancies, in particular, have a significant impact on the electronic and photocatalytic properties. They can create defect states within the band gap, which can trap electrons, promoting the separation of electron-hole pairs and enhancing the generation of reactive oxygen species.
The creation of oxygen vacancies can also improve the adsorption of reactant molecules and provide more active sites for photocatalytic reactions. The unique layered structure of Bi₂WO₆, consisting of [Bi₂O₂]²⁺ layers and perovskite-like [WO₄]²⁻ layers, offers a favorable environment for the formation and stabilization of oxygen vacancies. rsc.org The built-in electric field between these layers further facilitates the separation of photogenerated charge carriers. rsc.org Anionic doping of tungsten oxide with nitrogen has been shown to increase absorption in the short-wavelength region, leading to a coloration of the material. mdpi.comresearchgate.net
Self-doping refers to the creation of intrinsic defects in the material, such as vacancies or interstitials of the constituent elements, which act as dopants. In bismuth-based materials, a bismuth-rich strategy can be employed to create bismuth self-doping. rsc.org This can introduce a local impurity level in the band structure, which is beneficial for electron excitation during photocatalysis. researchgate.net While the concept of self-doping has been explored in materials like Bi₂O₂Se, where it leads to high electron mobility, its specific application and mechanistic understanding in Bi₂WO₆ are still emerging areas of research. arxiv.org The creation of Ti³⁺ self-doping in TiO₂ has been shown to improve photocatalytic activity by enhancing the separation of photogenerated charges. google.com
Heterostructure and Composite Material Architectures
Type-II Heterojunctions: In a type-II heterojunction, two semiconductors with staggered band alignments are brought into contact. This arrangement promotes the spatial separation of photogenerated electrons and holes. For example, in an In₂O₃/Bi₂WO₆ heterostructure, photogenerated electrons from the conduction band of In₂O₃ migrate to the conduction band of Bi₂WO₆, while holes from the valence band of Bi₂WO₆ move to the valence band of In₂O₃. mdpi.com This efficient charge separation reduces recombination and enhances quantum efficiency. mdpi.com A study on In₂O₃/Bi₂WO₆ composites found that a molar ratio of 2:6 exhibited the best photocatalytic activity for the degradation of rhodamine B, with a degradation degree of 59.4% after 60 minutes of illumination, compared to 44.0% for pure Bi₂WO₆. mdpi.com
Z-scheme Systems: Z-scheme systems mimic natural photosynthesis and offer a way to achieve strong redox abilities and efficient charge separation. In a Z-scheme heterostructure, electrons in the semiconductor with a lower conduction band recombine with holes in the semiconductor with a higher valence band, preserving the high reduction potential of the electrons in the higher conduction band and the high oxidation potential of the holes in the lower valence band.
A double Z-scheme system of silver bromide@bismuth tungstate/tungsten trioxide (AgBr@Bi₂WO₆/WO₃) has been developed, showing enhanced visible-light photocatalytic activity. nih.govamericanelements.com In this ternary heterojunction, the transfer and separation of electron-hole pairs are significantly improved. nih.govamericanelements.com The optimal composite with 40% AgBr concentration demonstrated superior performance in degrading rhodamine B compared to the individual components. nih.govamericanelements.com Radical-trapping experiments indicated that superoxide (B77818) anion radicals and holes were the primary active species. nih.gov
Table 2: Comparison of Photocatalytic Activity for Rhodamine B Degradation
| Photocatalyst | Degradation Efficiency |
|---|---|
| In₂O₃/Bi₂WO₆ (2:6) | 59.4% (60 min) |
| Pure Bi₂WO₆ | 44.0% (60 min) |
Data compiled from studies on In₂O₃/Bi₂WO₆ and AgBr@Bi₂WO₆/WO₃ heterostructures. mdpi.comnih.govamericanelements.com
Core-shell structures involve encapsulating a core material with a shell of a different material. This architecture offers several advantages, including improved stability, enhanced light harvesting, and efficient charge separation at the core-shell interface. For instance, bismuth-bismuth(III) oxide core-shell nanoparticles have been synthesized. researchgate.net The distinct properties of the core and shell materials can be leveraged to create multifunctional composites. metu.edu.tr Core-shell structures of bismuth sulfide (B99878)@bismuth oxide have been prepared to improve the photocatalytic activity of bismuth oxide. patsnap.com While specific research on Bi₂WO₆ core-shell structures is an active area of investigation, the principles from other bismuth-based core-shell systems suggest significant potential for enhancing its properties.
Interface Engineering for Enhanced Charge Separation
A significant challenge in the application of this compound (Bi₂WO₆), particularly in photocatalysis, is the rapid recombination of photogenerated electron-hole pairs, which diminishes its efficiency. Interface engineering, through the strategic construction of heterojunctions with other semiconductor materials, has emerged as a highly effective strategy to mitigate this issue. By creating a well-designed interface, an internal electric field can be established, which promotes the spatial separation of electrons and holes, thereby enhancing their lifetime and availability for redox reactions.
Various types of heterojunctions have been developed to improve the charge separation efficiency of Bi₂WO₆. These include conventional Type-II heterojunctions, p-n heterojunctions, and more advanced Z-scheme and S-scheme systems.
P-n heterojunctions are formed by interfacing a p-type and an n-type semiconductor. The resulting internal electric field at the junction drives the separation of electrons and holes. For instance, a p-n heterojunction between p-type bismuth oxide (Bi₂O₃) and n-type tungsten trioxide (WO₃), a component related to Bi₂WO₆ systems, has been shown to effectively promote charge carrier separation. doaj.org Under illumination, photogenerated electrons in the CB of Bi₂O₃ migrate to the CB of WO₃, and holes in the VB of WO₃ move to the VB of Bi₂O₃, enhancing charge utilization. doaj.org
The effectiveness of these engineered interfaces is evident in the enhanced photocatalytic performance observed in various studies. For example, a WO₃–Bi₂WO₆ heterostructure demonstrated higher photocatalytic activity in the degradation of rhodamine B and phenol (B47542) compared to the individual components, an effect attributed to the efficient separation of electron-hole pairs due to the staggered band potentials. rsc.org
Table 1: Performance Enhancement in Engineered Bi₂WO₆ Heterojunctions
| Heterojunction System | Target Application/Pollutant | Key Finding | Performance Improvement | Reference |
|---|---|---|---|---|
| WO₃–Bi₂WO₆ | Rhodamine B (RhB) & Phenol Degradation | Staggered band potentials lead to efficient electron-hole pair separation. | Higher photocatalytic activity than pure WO₃ and Bi₂WO₆. rsc.org | rsc.org |
| Bi₂WO₆/α-Bi₂O₃ (S-scheme) | Nitrobenzene Photodegradation | Formation of an S-scheme structure enhances charge separation efficiency. | Rate constant 4.3 and 3.6 times that of bare Bi₂O₃ and Bi₂WO₆, respectively. proquest.com | proquest.com |
| Bi₂O₃/WO₃ (p-n junction) | Methylene Blue Degradation | Internal electric field at the p-n interface promotes charge carrier separation. | Reaction rate constant was 3.6 times that of WO₃. doaj.org | doaj.org |
| Bi₂WO₆(DL-O-Bi)/BiOI(1I) (S-scheme) | Photocatalysis | S-scheme configuration leads to improved charge separation and oxidation capability. | Enhanced photocatalytic efficiency compared to Type-II configuration. nih.gov | nih.gov |
| Bi₃.₈₄W₀.₁₆O₆.₂₄–Bi₂WO₆ | Methylene Blue Degradation | Heterojunction formation suppresses the recombination of photoexcited electron-hole pairs. | Rate constant is about 5 times that of Bi₂WO₆. rsc.org | rsc.org |
Surface Modification and Functionalization for Targeted Performance
Beyond interface engineering, the performance of this compound can be significantly enhanced through surface modification and functionalization. These strategies aim to improve light absorption, increase the number of active sites, enhance the separation of charge carriers at the surface, and improve the adsorption of target molecules.
One of the most common surface modification techniques is the deposition of noble metals . Nanoparticles of noble metals such as gold (Au), silver (Ag), platinum (Pt), and palladium (Pd) can be deposited on the surface of Bi₂WO₆. mdpi.com These metal deposits can act as electron sinks, trapping photogenerated electrons from the Bi₂WO₆ conduction band, which effectively suppresses electron-hole recombination. nih.gov Furthermore, noble metals can exhibit a surface plasmon resonance (SPR) effect, which enhances visible light absorption, leading to increased generation of charge carriers. mdpi.com For instance, modifying hierarchical Bi₂WO₆ microballs with gold nanoparticles resulted in the highest photocatalytic activity for hydrogen evolution under visible light irradiation among various tested noble metals. mdpi.com
Another approach involves the deposition of non-precious metals, such as elemental bismuth (Bi) . Metallic Bi can also induce an SPR effect, expanding the light absorption range and improving the separation and migration efficiency of electrons and holes. researchgate.netacs.org A study demonstrated that modifying the surface of Bi₂WO₆ nanosheets with metallic Bi led to a 25% increase in the degradation of Rhodamine B compared to the unmodified material. researchgate.net
Surface defect engineering , specifically the creation of oxygen vacancies, is another powerful tool. Oxygen vacancies on the surface of tungsten oxide-based materials can enhance the adsorption of molecules like hydrogen. jmst.org In the context of Bi₂WO₆, surface vacancies can act as trapping sites for charge carriers, promoting their separation, and can also serve as active sites for catalytic reactions.
Functionalization with organic molecules or polymers can be used to tailor the surface properties of Bi₂WO₆ for specific applications. For example, surface modification of bismuth oxide nanoparticles with functionalized β-cyclodextrin has been shown to improve their dispersion and biocompatibility. nih.gov While this example is for Bi₂O₃, similar principles can be applied to Bi₂WO₆ to improve its interaction with specific pollutants in aqueous solutions or to render it suitable for biomedical applications.
Cation exchange reactions at the surface offer a precise way to modify the electronic structure. For example, substituting some Bi³⁺ ions on the surface of ultrathin Bi₂WO₆ nanosheets with Ag⁺ ions has been shown to create more active sites and enhance charge separation, significantly boosting performance in photocatalytic CO₂ reduction. bohrium.com
Finally, tuning the surface terminations of the crystal facets can have a profound impact on photocatalytic activity. Different crystal facets can have different electronic properties and reactivity. For two-dimensional Bi₂WO₆, functionalization of the surface by adsorbing chloride (Cl⁻) or bromide (Br⁻) ions to form Bi-Cl or Bi-Br bonds can lead to a decrease in the recombination of photogenerated charge carriers and a narrowing of the band gap, thereby enhancing hydrogen evolution efficiency. acs.org
Table 2: Effects of Surface Modification on Bi₂WO₆ Performance
| Modification Strategy | Modifier | Target Application | Mechanism of Enhancement | Observed Outcome | Reference |
|---|---|---|---|---|---|
| Noble Metal Deposition | Au, Ag, Cu, Pd, Pt | Hydrogen Evolution | Electron trapping, Surface Plasmon Resonance (SPR) | Au-modified Bi₂WO₆ showed the highest activity for H₂ evolution under visible light. mdpi.com | mdpi.com |
| Elemental Metal Deposition | Metallic Bi | Rhodamine B Degradation | SPR effect, improved charge separation and migration. | 100% degradation of RhB within 30 min, a 25% improvement over unmodified Bi₂WO₆. researchgate.net | researchgate.net |
| Cation Exchange | Ag⁺ substitution for Bi³⁺ | CO₂ Photoreduction | Enriched active sites, enhanced charge separation. | High CO selectivity and formation rate. bohrium.com | bohrium.com |
| Surface Termination Functionalization | Cl⁻/Br⁻ adsorption | Hydrogen Evolution | Decreased charge carrier recombination, narrower band gap. | H₂ generation efficiency of 56.9 μmol/g/h without a Pt co-catalyst. acs.org | acs.org |
Future Research Directions and Emerging Paradigms in Bismuth Tungsten Oxide Studies
Exploration of Novel Bismuth Tungsten Oxide Polymorphs
The exploration of novel polymorphs of this compound is a critical frontier in tailoring its physicochemical properties. Polymorphs, or different crystal structures of the same chemical compound, can exhibit distinct electronic band structures, surface energies, and catalytic activities. While the orthorhombic phase of Bi₂WO₆ is the most commonly studied, the synthesis and stabilization of new crystalline forms could lead to materials with superior performance. rsc.org
Future research will likely focus on advanced synthesis strategies to access metastable or high-pressure polymorphs. Techniques such as hydrothermal and solvothermal methods, with precise control over parameters like pH, temperature, and the use of structure-directing agents, have already shown promise in creating diverse morphologies like nanoplates, flower-like microspheres, and other hierarchical structures. rsc.orgmdpi.comzjnu.edu.cn The exploration of non-traditional synthesis routes, including molten salt synthesis and high-pressure torsion, may also yield novel crystalline phases with unique properties. A deeper understanding of the thermodynamic and kinetic factors governing phase formation will be crucial for the rational design and synthesis of new this compound polymorphs.
Multi-Functional Material Integration and Synergistic Effects
The integration of this compound with other materials to create multi-functional composites and heterostructures is a rapidly growing area of research. The goal is to harness synergistic effects that arise from the interactions at the interface of different components, leading to enhanced functionalities that surpass those of the individual materials. These composites can be designed for a wide range of applications, from photocatalysis to electronic sensing.
One prominent approach is the formation of heterojunctions with other semiconductors. rsc.org For instance, combining this compound with materials like bismuth oxide (Bi₂O₃) or magnetite (Fe₃O₄) can improve charge separation and transfer, a critical factor for efficient photocatalysis. nih.govresearchgate.net The creation of a heterojunction between Bi₃.₈₄W₀.₁₆O₆.₂₄ and Bi₂WO₆ has been shown to significantly enhance photocatalytic activity due to the suppression of electron-hole pair recombination. rsc.org Doping this compound with various elements is another strategy to modify its electronic and optical properties, leading to improved performance. nih.gov The synergistic interplay between different components in these integrated systems can lead to enhanced light absorption, more efficient charge carrier dynamics, and increased surface reactivity. rsc.org
| Material 1 | Material 2 | Resulting Composite/Heterostructure | Key Synergistic Effect |
| This compound (Bi₂WO₆) | Bismuth Oxide (Bi₂O₃) | Bi₂O₃/Bi₂WO₆ | Enhanced charge separation |
| This compound (Bi₂WO₆) | Magnetite (Fe₃O₄) | Bi₂WO₆/Fe₃O₄ | Improved charge separation and magnetic separability nih.gov |
| Bi₃.₈₄W₀.₁₆O₆.₂₄ | Bi₂WO₆ | Bi₃.₈₄W₀.₁₆O₆.₂₄–Bi₂WO₆ | Suppression of electron-hole recombination rsc.org |
Advanced In-Situ Characterization Techniques for Dynamic Processes
To gain a deeper understanding of the mechanisms underlying the performance of this compound, researchers are increasingly turning to advanced in-situ characterization techniques. These methods allow for the real-time observation of materials under reaction conditions, providing invaluable insights into dynamic processes such as crystal growth, phase transformations, and photocatalytic reactions. mdpi.com
Techniques like in-situ X-ray diffraction (XRD) and in-situ transmission electron microscopy (TEM) are powerful tools for monitoring structural changes during synthesis and catalysis. mdpi.com For example, in-situ XRD can track the formation of different this compound phases during a hydrothermal reaction, revealing the influence of various synthesis parameters on the final product. rsc.org Spectroscopic techniques, such as in-situ X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy, can provide information about the electronic states and surface species present during a photocatalytic process. These dynamic observations are crucial for establishing structure-property-performance relationships and for the rational design of more efficient this compound-based materials.
Development of High-Throughput Computational Screening Methodologies
The development of high-throughput computational screening methodologies, based on first-principles calculations like density functional theory (DFT), is set to accelerate the discovery of novel this compound compositions with tailored properties. tdl.orgarxiv.orgmaterialsmodeling.org These computational approaches allow for the rapid evaluation of the structural, electronic, and optical properties of a vast number of hypothetical materials, significantly reducing the time and experimental effort required for material discovery. rsc.org
By systematically substituting elements and varying stoichiometries, researchers can computationally screen for new bismuth-based oxides with desirable characteristics, such as optimal band gaps for visible light absorption or high charge carrier mobility. arxiv.org For instance, first-principles calculations can be used to predict the stability and electronic band structure of new this compound polymorphs or doped variants. mdpi.commdpi.comacs.org This computational pre-screening can identify promising candidate materials for subsequent experimental synthesis and characterization, guiding research efforts towards the most promising avenues.
| Computational Technique | Application in this compound Research | Potential Outcome |
| Density Functional Theory (DFT) | Calculation of electronic band structure, optical properties, and phase stability. tdl.org | Identification of new polymorphs and doped compositions with enhanced photocatalytic activity. |
| High-Throughput Screening | Rapid evaluation of a large number of candidate materials. nih.gov | Accelerated discovery of novel this compound-based materials with desired properties. |
Integration with Artificial Intelligence and Machine Learning for Material Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is an emerging paradigm that holds immense promise for accelerating the discovery and optimization of this compound materials. aip.orgnih.gov ML models can be trained on existing experimental and computational data to predict the properties of new materials and to guide the synthesis process. arxiv.orgsemanticscholar.orgacs.org
For example, a machine learning model could be developed to predict the photocatalytic activity of different this compound morphologies based on their synthesis parameters. arxiv.org This would allow for the in-silico optimization of synthesis conditions to achieve the desired material properties with a minimal number of experiments. Furthermore, AI algorithms can be used to analyze large datasets from high-throughput experiments and computations to identify hidden correlations and design principles for new materials. researchgate.netyoutube.com The synergy between AI, high-throughput computation, and automated synthesis platforms is expected to revolutionize the field of materials science, enabling the rapid design and discovery of next-generation this compound materials with unprecedented performance. acs.org
Q & A
What are the standard methods for synthesizing Bismuth Tungsten Oxide with controlled stoichiometry?
Level: Basic
Answer: this compound (BWO) is typically synthesized via hydrothermal, sol-gel, or solid-state reactions. For controlled stoichiometry:
- Hydrothermal synthesis involves dissolving bismuth nitrate (Bi(NO₃)₃) and sodium tungstate (Na₂WO₄) in aqueous solutions, adjusting pH (3–5) using HNO₃ or NaOH, and heating at 160–200°C for 12–24 hours to crystallize Bi₂WO₆ .
- Solid-state methods require calcining Bi₂O₃ and WO₃ powders at 700–900°C for 6–12 hours, with grinding intervals to ensure homogeneity .
- Key parameters include precursor molar ratios, reaction time, and temperature. Use X-ray diffraction (XRD) to confirm phase purity and energy-dispersive X-ray spectroscopy (EDS) for stoichiometric validation .
Which characterization techniques are essential for confirming the phase purity of this compound?
Level: Basic
Answer: Phase purity validation requires a multi-technique approach:
- XRD identifies crystallographic phases (e.g., Bi₂WO₆ vs. Bi₂W₃O₁₂) by matching peaks to reference databases (ICDD PDF-4+).
- Raman spectroscopy detects subtle structural differences (e.g., WO₆ octahedral distortions) that XRD may miss .
- Transmission electron microscopy (TEM) provides nanoscale imaging and selected-area electron diffraction (SAED) for localized phase analysis.
- Cross-validate with X-ray photoelectron spectroscopy (XPS) to confirm oxidation states (e.g., Bi³⁺ vs. W⁶⁺) and rule out surface contaminants .
How can researchers resolve discrepancies between XRD and Raman spectroscopy data when analyzing this compound polymorphs?
Level: Advanced
Answer: Discrepancies often arise from:
- Amorphous phases : XRD detects only crystalline material, while Raman identifies short-range order. Use high-resolution TEM to visualize amorphous regions .
- Particle size effects : Nanoparticles (<50 nm) may broaden XRD peaks, obscuring phase identification. Apply the Scherrer equation to estimate crystallite size and correlate with Raman peak shifts .
- Polymorph coexistence : Use Rietveld refinement to quantify phase ratios in XRD data and deconvolute overlapping Raman peaks (e.g., 785 cm⁻¹ for Bi₂WO₆ vs. 810 cm⁻¹ for Bi₂W₃O₁₂) .
What experimental design considerations are critical for minimizing oxygen vacancy formation in this compound during synthesis?
Level: Advanced
Answer: Oxygen vacancies, which alter electronic properties, can be minimized by:
- Controlled annealing atmospheres : Use oxygen-rich environments (e.g., O₂ flow) during calcination to suppress vacancy formation .
- Precursor stoichiometry : Excess bismuth precursors (e.g., Bi(NO₃)₃) compensate for Bi³⁺ volatility at high temperatures .
- In-situ monitoring : Employ thermogravimetric analysis (TGA) coupled with mass spectrometry to track oxygen loss during synthesis .
How do interfacial charge transfer mechanisms in this compound heterostructures influence photocatalytic efficiency?
Level: Advanced
Answer: Heterostructures (e.g., Bi₂WO₆/TiO₂) enhance charge separation via:
- Band alignment : Use UV-Vis diffuse reflectance spectroscopy to determine bandgaps and construct Type-II heterojunction diagrams.
- Electrochemical impedance spectroscopy (EIS) : Quantify charge transfer resistance at interfaces .
- Transient absorption spectroscopy : Track electron-hole recombination kinetics (e.g., lifetimes <10 ns reduce efficiency) .
What are the challenges in correlating theoretical bandgap predictions (DFT) with experimental UV-Vis results for this compound?
Level: Advanced
Answer: Common challenges include:
- DFT limitations : Standard functionals (e.g., PBE) underestimate bandgaps. Use hybrid functionals (HSE06) or GW approximations for accuracy .
- Exciton effects : Experimental Tauc plots from UV-Vis may overestimate bandgaps due to excitonic transitions. Compare with spectroscopic ellipsometry for direct bandgap measurement .
- Surface defects : Oxygen vacancies introduce mid-gap states. Combine DFT with photoluminescence (PL) spectroscopy to identify defect-related emissions .
How can researchers optimize hydrothermal synthesis parameters to achieve ultrathin this compound nanosheets for enhanced surface reactivity?
Level: Advanced
Answer: Key parameters include:
- pH control : Lower pH (2–3) promotes layered growth via proton-assisted exfoliation.
- Capping agents : Add polyvinylpyrrolidone (PVP) to inhibit 3D aggregation and stabilize 2D morphologies .
- Time-temperature profiles : Shorter reaction times (6–8 hours) at 180°C favor anisotropic growth. Validate nanosheet thickness (<5 nm) using atomic force microscopy (AFM) .
What statistical methods are recommended for analyzing conflicting photocatalytic degradation data across multiple this compound samples?
Level: Advanced
Answer: Address variability via:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, light intensity).
- Principal component analysis (PCA) : Identify outliers or confounding factors in datasets .
- Error propagation analysis : Quantify uncertainties from instrument precision (e.g., ±2% for UV-Vis absorbance) and replicate experiments (n ≥ 3) .
How do synthesis routes impact the acid-base surface properties of this compound, and how can these be quantified?
Level: Advanced
Answer: Synthesis affects surface hydroxyl groups and Lewis acidity:
- Hydrothermal samples exhibit higher surface acidity due to residual nitrate ligands.
- Potentiometric titration : Measure point of zero charge (PZC) to determine pH-dependent surface charge .
- NH₃/CO₂ temperature-programmed desorption (TPD) : Quantify acid/base site density and strength .
What advanced microscopy techniques can elucidate defect dynamics in this compound under operational conditions (e.g., photocatalysis)?
Level: Advanced
Answer: Use in-situ TEM with environmental cells to observe defect formation (e.g., oxygen vacancies) during light irradiation. Pair with electron energy loss spectroscopy (EELS) to map chemical changes at atomic resolution . For surface defect analysis, scanning tunneling microscopy (STM) under controlled atmospheres reveals real-time electronic structure modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
